2-Benzylthioadenosine
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C17H19N5O4S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21) |
Clé InChI |
NHKVVDFZMRMNRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
The Adenosine A3 Receptor Agonist: A Technical Guide to the Mechanism of Action of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylthioadenosine is a synthetic adenosine (B11128) analog that exhibits a distinct pharmacological profile, primarily characterized by its activity at adenosine receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with adenosine receptor subtypes and the subsequent modulation of intracellular signaling pathways. Quantitative binding affinity data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Adenosine Receptor Modulation
This compound, a derivative of adenosine modified at the 2-position of the purine (B94841) ring, functions as a modulator of the four subtypes of P1 purinergic (adenosine) receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These G protein-coupled receptors (GPCRs) are integral to a multitude of physiological processes, and the specific affinity of this compound for each subtype dictates its overall pharmacological effect.[1]
Notably, this compound has been identified as a potent agonist at the human A₃ adenosine receptor.[2] The A₁ and A₃ adenosine receptors are primarily coupled to inhibitory G proteins (Gᵢ/ₒ), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Conversely, the A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ), and their activation increases adenylyl cyclase activity, leading to a rise in intracellular cAMP.[1]
Quantitative Binding Affinity
The binding affinities of this compound for the human adenosine receptor subtypes have been determined through radioligand binding assays. The inhibition constant (Kᵢ) and the half-maximal effective concentration (EC₅₀) values provide a quantitative measure of the compound's potency and selectivity.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay (EC₅₀, nM) |
| A₁ | >1000[1] | Not Reported |
| A₂ₐ | Not Reported | Not Reported |
| A₂ₑ | Not Reported | >1000[2] |
| A₃ | 68[2] | Not Reported |
| Table 1: Binding affinities (Kᵢ) and functional activity (EC₅₀) of this compound at human adenosine receptor subtypes. Data for A₁ and A₂ₑ receptors were determined in CHO cells stably expressing the human recombinant receptors. A₃ binding was also determined in CHO cells with the human recombinant receptor. |
Intracellular Signaling Pathways
The interaction of this compound with adenosine receptors, particularly the A₃ receptor, initiates a cascade of intracellular signaling events. The primary pathway affected is the cyclic AMP (cAMP) dependent signaling pathway.
As an agonist at the Gᵢ-coupled A₃ receptor, this compound leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently modulates the activity of key downstream effectors: Protein Kinase A (PKA) and Exchange Proteins directly activated by cAMP (EPACs).
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for adenosine receptor subtypes.
Objective: To quantify the competitive displacement of a radiolabeled ligand from a specific receptor by this compound.
Materials:
-
Cell membranes from CHO cells stably expressing the human A₁, A₂ₐ, or A₃ adenosine receptor.
-
Radioligand: [³H]CCPA for A₁ receptors, [³H]NECA for A₂ₐ and A₃ receptors.
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional effect of this compound on adenylyl cyclase activity, particularly its inhibitory effect via the A₃ receptor and its potential stimulatory effect via A₂ₑ receptors.
Objective: To measure changes in intracellular cAMP levels in response to this compound.
Materials:
-
CHO cells stably expressing the human A₂ₑ or A₃ adenosine receptor.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, for A₃ assays).
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture: Plate the transfected CHO cells in a multi-well plate and grow to a suitable confluency.
-
Treatment:
-
For A₃ (Gᵢ-coupled) assays: Pre-treat cells with various concentrations of this compound, followed by stimulation with a fixed concentration of forskolin to elevate basal cAMP levels.
-
For A₂ₑ (Gₛ-coupled) assays: Treat cells with varying concentrations of this compound.
-
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ (for A₂ₑ) or IC₅₀ (for A₃) value.
PKA and EPAC Activation Assays
These assays are used to assess the downstream effects of changes in cAMP levels on the activity of PKA and EPAC.
Objective: To measure the modulation of PKA and EPAC activity by this compound.
Materials:
-
Relevant cell line.
-
This compound.
-
PKA or EPAC activity assay kit.
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Lysis: Prepare cell lysates according to the assay kit protocol.
-
Activity Assay: Perform the PKA or EPAC activity assay on the cell lysates following the manufacturer's instructions. These kits typically measure the phosphorylation of a specific substrate (for PKA) or the activation of a downstream effector like Rap1 (for EPAC).
-
Data Analysis: Quantify the PKA or EPAC activity and plot it against the concentration of this compound to determine its modulatory effect.
Conclusion
This compound exerts its primary mechanism of action through the modulation of adenosine receptors, with a notable potency as an agonist for the A₃ subtype. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, thereby influencing the activity of the PKA and EPAC signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further investigation into the therapeutic potential of this compound and related compounds in pathologies where adenosine receptor modulation is a viable strategy. Further research is warranted to fully elucidate its binding characteristics at the A₂ₐ receptor and to explore its functional consequences in various physiological and disease models.
References
2-Benzylthioadenosine: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzylthioadenosine, a synthetic analog of adenosine (B11128). It delves into the historical context of its discovery within the broader field of purinergic signaling, detailing its synthesis, mechanism of action, and pharmacological properties. This document consolidates quantitative data on its receptor binding affinities, provides detailed experimental protocols for its synthesis and key biological assays, and visualizes its associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work on purinergic signaling. In the 1960s and 1970s, Dr. Geoffrey Burnstock's research challenged existing paradigms of neurotransmission by proposing that adenosine triphosphate (ATP) and its metabolite adenosine could act as signaling molecules in the nervous system. This led to the identification and classification of purinergic receptors into P1 (adenosine) and P2 (ATP) receptors.
The subsequent exploration of these receptors spurred the development of synthetic analogs of adenosine to probe their structure-activity relationships and to create more potent and selective pharmacological tools. It was recognized early on that modifications at the 2-position of the adenine (B156593) ring of adenosine could significantly enhance its potency and metabolic stability. This led to a focused effort in synthesizing a variety of 2-substituted adenosine derivatives. This compound emerged from this research as a potent agonist at certain adenosine receptor subtypes. Its synthesis was part of a broader program to explore the therapeutic potential of adenosine analogs in various physiological processes, including vasodilation and neurotransmission.
Quantitative Data: Receptor Binding Affinity
This compound has been characterized for its binding affinity at the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). The following table summarizes its equilibrium dissociation constants (Ki), providing a quantitative measure of its potency at each receptor subtype.
| Receptor Subtype | Ki (nM) |
| A1 | >1000 |
| A2A | 1960 |
| A2B | >10000 |
| A3 | 117 |
Data sourced from studies on human recombinant adenosine receptors.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, starting from a 2-haloadenosine precursor, most commonly 2-chloroadenosine (B27285).
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Protocol:
-
Preparation of the Nucleophile: To a solution of benzyl mercaptan (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Mixture: Stir the resulting solution at room temperature for 30 minutes to ensure the complete formation of the sodium benzylthiolate.
-
Addition of 2-Chloroadenosine: Add 2-chloroadenosine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific adenosine receptor subtype.
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest.
-
Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (e.g., 5-10 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]CCPA for A1 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Accumulation Assay
This protocol measures the functional activity of this compound at Gs or Gi-coupled adenosine receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: Culture cells stably expressing the adenosine receptor of interest in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.
-
Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound and incubate for 30-60 minutes.
-
For Gi-coupled receptors (A1, A3): Add varying concentrations of this compound along with a Gs-activating agent (e.g., forskolin) and incubate for 30-60 minutes.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).
Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary downstream effector pathway for A2A and A2B receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). For A1 and A3 receptors, the pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
Increased intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
Caption: Gs-coupled adenosine receptor signaling pathway.
Activation of PKA leads to the phosphorylation of a wide range of substrate proteins, thereby regulating their activity and influencing various cellular processes. EPAC acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2, which are involved in processes such as cell adhesion, proliferation, and differentiation. The specific cellular response to this compound will depend on the receptor subtype it activates and the downstream signaling components present in the target cell.
An In-depth Technical Guide to 2-Benzylthioadenosine: Chemical Structure, Synthesis, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylthioadenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification confers distinct pharmacological properties, making it a valuable tool in the study of purinergic signaling. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known signaling pathways of this compound, intended to support researchers in pharmacology and drug development. The document details experimental protocols for its synthesis and presents its biological interactions through signaling pathway diagrams.
Chemical Structure and Properties
This compound is a derivative of adenosine with a molecular formula of C₁₇H₁₉N₅O₄S.[1] Its chemical structure consists of an adenine (B156593) nucleobase, a ribose sugar moiety, and a benzylthio group attached to the C2 position of the adenine ring. This substitution is key to its altered affinity and efficacy at adenosine receptors compared to the parent compound.
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [2] |
| Molecular Formula | C₁₇H₁₉N₅O₄S | [1][3] |
| Molecular Weight | 389.43 g/mol | [3][4] |
| CAS Number | 43157-48-8 | [2][4] |
| SMILES | Nc1nc(SCc2ccccc2)nc2n(cnc12)[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O | [4] |
| Solubility | Soluble in DMSO (10 mM) | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-chloroadenosine (B27285). The first step involves the conversion of 2-chloroadenosine to 2-thioadenosine (B194474), which is then followed by the S-alkylation of the thiol group with a benzyl (B1604629) halide.
Experimental Protocols
Step 1: Synthesis of 2-Thioadenosine from 2-Chloroadenosine
This procedure involves a nucleophilic substitution reaction where the chloro group at the 2-position of adenosine is replaced by a thiol group. Two common methods utilize either thiourea (B124793) followed by hydrolysis or sodium hydrosulfide (B80085).
Method A: Using Thiourea
| Reagent/Parameter | Quantity/Value |
| 2-Chloroadenosine | 1.0 g |
| Thiourea | 1.5 g |
| Ethanol | 50 mL |
| Sodium Hydroxide (B78521) (2M) | 20 mL |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
Procedure:
-
To a solution of 2-chloroadenosine in ethanol, add thiourea.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and add aqueous sodium hydroxide solution.
-
Continue to reflux for an additional 1 hour to hydrolyze the isothiouronium intermediate.
-
Neutralize the solution with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-thioadenosine.
Method B: Using Sodium Hydrosulfide
| Reagent/Parameter | Quantity/Value |
| 2-Chloroadenosine | 1.0 g |
| Sodium Hydrosulfide (NaSH) | 0.5 g |
| N,N-Dimethylformamide (DMF) | 20 mL |
| Reaction Temperature | 80 °C |
| Reaction Time | 6 hours |
Procedure:
-
Dissolve 2-chloroadenosine in DMF.
-
Add sodium hydrosulfide to the solution.
-
Heat the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water.
-
The precipitate formed is collected by filtration, washed with water, and dried to give 2-thioadenosine.
Step 2: Synthesis of this compound from 2-Thioadenosine
This step involves the S-alkylation of the 2-thioadenosine intermediate with benzyl bromide in the presence of a base.
| Reagent/Parameter | Quantity/Value |
| 2-Thioadenosine | 1.0 g |
| Sodium Hydride (60% in mineral oil) | 0.15 g |
| Benzyl Bromide | 0.45 mL |
| Dry N,N-Dimethylformamide (DMF) | 20 mL |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
Procedure:
-
Suspend 2-thioadenosine in dry DMF and cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride to the suspension and stir for 30 minutes at 0 °C.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford pure this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathways
This compound exerts its biological effects primarily through interaction with purinergic receptors, specifically the P1 (adenosine) and P2Y receptors. Its action can lead to the modulation of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca²⁺).
P1 (A1) Adenosine Receptor Signaling
This compound is an agonist at the A1 adenosine receptor. Activation of this G protein-coupled receptor (GPCR) typically leads to an inhibitory cellular response. The A1 receptor is coupled to the Gi/o family of G proteins.
Caption: A1 Adenosine Receptor signaling pathway.
Upon binding of this compound to the A1 receptor, the activated α subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP.[1][5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), resulting in various downstream effects, including the modulation of ion channel activity and gene expression, culminating in an overall inhibitory cellular response.
P2Y Receptor Signaling
This compound can also act on certain subtypes of P2Y receptors. The signaling cascades initiated by P2Y receptor activation are diverse and depend on the specific receptor subtype and the G protein to which it couples. Common pathways involve the activation of phospholipase C (PLC) or the modulation of adenylyl cyclase.
Caption: P2Y Receptor signaling pathways.
When this compound activates a Gq-coupled P2Y receptor, the activated Gq protein stimulates phospholipase Cβ (PLCβ).[2][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including muscle contraction, secretion, and cell proliferation.
Conversely, if this compound interacts with a Gi/o-coupled P2Y receptor, the signaling cascade is similar to that of the A1 adenosine receptor, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][6]
Conclusion
This compound serves as a potent and versatile pharmacological tool for investigating purinergic signaling. Its synthesis from readily available starting materials is straightforward, and its distinct interactions with both P1 and P2Y receptors allow for the dissection of complex biological processes. The detailed synthetic protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this and related adenosine analogs. A thorough understanding of its chemical properties and biological activities is crucial for its effective application in academic research and drug discovery.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
An In-depth Technical Guide on the Physicochemical Properties of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the adenine (B156593) core. This modification significantly influences its physicochemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its role in relevant signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of biological data.
Chemical Structure and Identity
The molecular structure of this compound is depicted below, along with its key identifiers.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-(benzylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| CAS Number | 43157-48-8 |
| Molecular Formula | C₁₇H₁₉N₅O₄S |
| Molecular Weight | 389.43 g/mol |
| SMILES | C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)N |
| InChI | InChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |
Physical Properties
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | Not reported. A general experimental protocol is provided in Section 2.1. |
| Appearance | (Expected) White to off-white solid. |
| Solubility | 10 mM in DMSO[1]. Solubility in other solvents like water and ethanol (B145695) is not explicitly reported but is expected to be low for water and moderate for ethanol based on the properties of similar adenosine analogs. A general protocol for solubility determination is provided in Section 2.2. |
| Stability | Specific stability data for this compound is not available. However, the thioether linkage is generally stable under physiological conditions.[1] Adenosine solutions in 0.9% Sodium Chloride Injection have been shown to be physically and chemically stable for up to 14 days at room temperature (20°C-25°C) and under refrigeration (2°C-8°C). A general protocol for assessing stability is outlined in Section 2.3. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially to determine an approximate melting range. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is heated again, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound sample
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.
-
Equilibration: The vials are sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged to pellet the excess solid.
-
Sample Analysis: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Stability Assessment (HPLC Method)
Objective: To evaluate the chemical stability of this compound in solution under defined conditions.
Materials:
-
Solution of this compound in a relevant solvent
-
HPLC system with a suitable column (e.g., C18)
-
Temperature-controlled storage chambers (e.g., refrigerator, incubator)
Procedure:
-
Sample Preparation: A stock solution of this compound of known concentration is prepared. Aliquots are placed in vials and stored under different conditions (e.g., 4 °C, 25 °C, 40 °C).
-
Time Points: Samples are analyzed at initial time (t=0) and at predetermined time intervals (e.g., 1, 3, 7, 14 days).
-
HPLC Analysis: At each time point, an aliquot of the sample is injected into the HPLC system. The peak area of this compound is recorded. The appearance of any new peaks, indicative of degradation products, is also monitored.
-
Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. A plot of percentage remaining versus time is generated to determine the degradation kinetics.
Synthesis Protocol (Proposed)
Objective: To synthesize this compound.
This protocol is based on the common synthesis of 2-alkylthioadenosine derivatives.
Materials:
-
2-Mercaptoadenosine
-
Benzyl bromide
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Reaction vessel, stirring apparatus, and inert atmosphere setup (e.g., nitrogen or argon)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: 2-Mercaptoadenosine is dissolved in an anhydrous solvent under an inert atmosphere.
-
Deprotonation: A base is added to the solution to deprotonate the thiol group, forming a thiolate anion.
-
Alkylation: Benzyl bromide is added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the bromide and forming the thioether linkage.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.
Biological Context and Signaling Pathways
This compound, as an adenosine analog, is expected to interact with adenosine receptors (ARs). There are four subtypes of ARs: A₁, A₂A, A₂B, and A₃, all of which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades.
Adenosine Receptor Signaling
The primary signaling pathways associated with adenosine receptors involve the modulation of adenylyl cyclase (AC) activity and, in some cases, the activation of phospholipase C (PLC).
-
A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/₀ proteins. Upon activation, the Gαᵢ/₀ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate other effectors, such as potassium channels.
-
A₂A and A₂B Receptors: These receptors couple to Gₛ proteins. Activation of these receptors stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.
-
Gq Coupling: Some studies suggest that A₂B and A₃ receptors can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
Conclusion
This compound is an adenosine analog with distinct physicochemical properties conferred by the 2-benzylthio substitution. This guide has provided a summary of its known characteristics, along with detailed protocols for the experimental determination of key parameters. Understanding these properties is essential for researchers in the fields of medicinal chemistry and pharmacology who are investigating the therapeutic potential of this and related compounds. The outlined signaling pathways provide a framework for interpreting the biological effects of this compound and for designing future studies to elucidate its mechanism of action. Further experimental work is required to fill the gaps in the existing data, particularly concerning its melting point, solubility in a wider range of solvents, and its specific stability profile.
References
2-Benzylthioadenosine: A Technical Guide to its Function as an Adenosine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the adenine (B156593) ring. As an adenosine analog, it interacts with the family of P1 purinergic receptors, also known as adenosine receptors (ARs), which include four subtypes: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors are integral to a multitude of physiological processes, making adenosine analogs like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound's role as an adenosine analog, detailing its receptor binding affinity, impact on signaling pathways, and the experimental methodologies used for its characterization.
Introduction
Adenosine is a critical signaling molecule that modulates a wide array of physiological functions, including cardiovascular activity, neurotransmission, and inflammation. Its effects are mediated through four distinct G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of synthetic adenosine analogs has been instrumental in elucidating the specific roles of these receptor subtypes and in the exploration of novel therapeutic strategies. This compound, a member of the 2-substituted thioadenosine family, has emerged as a subject of interest due to its potential for differential interaction with adenosine receptors. This document serves as a technical resource, consolidating available data on its receptor binding profile and functional consequences.
Receptor Binding Affinity
The affinity of this compound for different adenosine receptor subtypes is a key determinant of its biological activity. While direct binding data for this compound is limited in the public domain, studies on structurally similar 2-substituted thioadenosine analogs provide valuable insights into its likely receptor interaction profile.
A study on a series of 2-substituted thioadenine nucleosides and nucleotides provides affinity data for analogs, including a 2-(4-nitrobenzyl)thioadenosine derivative, which is structurally analogous to this compound. The binding affinities were determined using radioligand displacement assays in rat brain tissues.[1]
| Compound | Receptor | Radioligand | Tissue | Kᵢ (µM) | Selectivity (A₁/A₂) |
| 2-(4-Nitrobenzyl)thioadenosine | A₁ | [³H]DPCPX | Rat Brain Cortex | 10 - 17 | 4-8 fold A₂ selective |
| A₂A | [³H]CGS21680 | Rat Brain Striatum | 1.2 - 3.67 |
Table 1: Binding Affinity (Kᵢ) of a this compound Analog at A₁ and A₂A Adenosine Receptors. Data is derived from studies on 2-substituted thioadenine nucleosides.[1]
The data suggests that 2-substituted thioadenosine analogs, including the benzyl-substituted derivative, exhibit a preference for the A₂A receptor over the A₁ receptor.[1] Further research is required to determine the precise binding affinities of this compound at all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
Signaling Pathways
As an adenosine analog, this compound is expected to modulate intracellular signaling cascades upon binding to adenosine receptors. The primary signaling pathway affected by adenosine receptor activation is the adenylyl cyclase/cyclic AMP (cAMP) pathway.
-
A₁ and A₃ Receptor Activation: Typically leads to the inhibition of adenylyl cyclase via Gᵢ proteins, resulting in decreased intracellular cAMP levels.
-
A₂A and A₂B Receptor Activation: Generally results in the stimulation of adenylyl cyclase via Gₛ proteins, leading to an increase in intracellular cAMP levels.
The preferential binding of 2-substituted thioadenosine analogs to the A₂A receptor suggests that this compound likely functions as an A₂A receptor agonist, leading to an increase in intracellular cAMP. However, without functional data (EC₅₀ or IC₅₀ values), its precise efficacy and potency as an agonist or potential antagonist remain to be definitively determined.
Experimental Protocols
The characterization of adenosine analogs like this compound relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for Receptor Affinity)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a known radioligand from its receptor.
Materials:
-
Rat brain cortex (for A₁) and striatum (for A₂A) membranes
-
[³H]DPCPX (for A₁ receptor binding)
-
[³H]CGS21680 (for A₂A receptor binding)
-
This compound (or analog) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay (for Functional Potency)
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing information on its functional activity as an agonist or antagonist.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells)
-
This compound (or analog) at various concentrations
-
Forskolin (an adenylyl cyclase activator, for studying inhibition)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist or forskolin.
-
Incubation: Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
Conclusion
This compound represents an intriguing adenosine analog with a likely preference for the A₂A adenosine receptor. The available data from structurally similar compounds suggest its potential as a selective A₂A agonist. However, a comprehensive understanding of its pharmacological profile necessitates further investigation to determine its binding affinities at all four adenosine receptor subtypes and to fully characterize its functional effects on intracellular signaling. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for unlocking the full research and therapeutic potential of this compound.
References
An In-depth Technical Guide to the Biological Functions and Activities of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylthioadenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification confers distinct pharmacological properties, primarily modulating P1 adenosine receptors and influencing intracellular signaling pathways. This technical guide provides a comprehensive overview of the biological functions and activities of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and molecular biology.
Introduction
Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Synthetic adenosine analogs, such as this compound, have been developed to explore the structure-activity relationships of these receptors and to create more potent and selective pharmacological tools. The 2-substitution on the adenosine scaffold has been a key area of medicinal chemistry exploration, often leading to compounds with altered affinity, efficacy, and metabolic stability.[1][2]
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with P1 adenosine receptors. As an adenosine analog, it can act as an agonist at these receptors, thereby initiating downstream signaling cascades. The nature and strength of its activity (full agonist, partial agonist, or antagonist) can vary depending on the receptor subtype and the specific cellular context.
Adenosine Receptor Binding
Intracellular Signaling
Activation of adenosine receptors by agonists like this compound triggers intracellular signaling pathways, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels.
-
A1 and A3 Receptor Activation: The A1 and A3 adenosine receptors are typically coupled to inhibitory G proteins (Gi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.
-
A2A and A2B Receptor Activation: Conversely, the A2A and A2B adenosine receptors are coupled to stimulatory G proteins (Gs). Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
The modulation of cAMP levels by this compound has significant downstream consequences, as cAMP is a critical second messenger that activates key effector proteins, primarily Protein Kinase A (PKA) and Exchange Proteins directly activated by cAMP (EPACs). The activation of PKA and EPACs can lead to a diverse range of cellular responses, including changes in gene expression, metabolism, and cell proliferation.
Quantitative Data
Precise quantitative binding and functional data for this compound are limited in the available scientific literature. However, data from studies on closely related 2-substituted thioadenosine analogs can be used to infer its potential activity profile. The following tables summarize relevant data for structurally similar compounds.
Table 1: Binding Affinities (Ki, nM) of 2-Substituted Thioadenosine Analogs at Rat Adenosine Receptors [2]
| Compound | A1 (rat) Ki (nM) | A2A (rat) Ki (nM) |
| 2-(4-Nitrobenzyl)thioadenosine | 10,000 - 17,000 | 1,200 - 3,670 |
| 2-(Propargyl)thioadenosine | 10,000 - 17,000 | 1,200 - 3,670 |
Data from Melman et al. (2002) for compounds structurally related to this compound.[2]
Table 2: Binding Affinities (Ki, nM) and Functional Activities of 2-Phenylethyl-substituted Adenosine Analogs at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A1 % Efficacy | A2A % Efficacy | A3 % Efficacy |
| 2-(2-Phenylethyl)thioadenosine | >1000 | >1000 | 1960 | 100 | 100 | 50 |
Data from Kim et al. (2004) for a close structural analog of this compound.
Biological Activities
Based on its mechanism of action as an adenosine receptor modulator, this compound is expected to exhibit a range of biological activities.
-
Cardiovascular System: Adenosine receptors play a crucial role in regulating cardiovascular function. Activation of A1 receptors can decrease heart rate and cardiac contractility, while A2A receptor activation leads to vasodilation.
-
Nervous System: In the central nervous system, adenosine is a key neuromodulator. A1 receptor activation is generally inhibitory, reducing neuronal firing and neurotransmitter release, while A2A receptors can have excitatory effects.
-
Inflammation and Immunity: Adenosine is a potent regulator of inflammation. A2A receptor agonists, in particular, have demonstrated anti-inflammatory properties by inhibiting the activation of various immune cells.
-
Cancer: The role of adenosine receptors in cancer is complex and context-dependent. A3 receptor agonists have shown some promise as anti-cancer agents.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Radioligand Binding Assay for Adenosine Receptors
This protocol is adapted from methodologies used to characterize 2-substituted adenosine derivatives.[1]
Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A1, A2A, A2B, and A3).
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands:
-
For A1: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine)
-
For A2A: [³H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine)
-
For A3: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-(N-methyluronamide))
-
-
Non-specific binding competitor (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
This compound stock solution (in DMSO).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein per well), the radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding competitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol is a general method to assess the effect of this compound on intracellular cAMP levels.
Objective: To determine the functional activity (EC50 or IC50) of this compound at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors.
Materials:
-
Cells stably expressing the human adenosine receptor subtype of interest.
-
This compound stock solution (in DMSO).
-
Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure for Gs-coupled receptors (A2A, A2B):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate for a short period.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
Procedure for Gi-coupled receptors (A1, A3):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Plot the inhibition of forskolin-stimulated cAMP production against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated response).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the activity of this compound.
Signaling Pathways
Experimental Workflows
References
The Interaction of 2-Benzylthioadenosine with Adenosine A1/A2A/A2B/A3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Adenosine (B11128) Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. The four subtypes, A1, A2A, A2B, and A3, are distinguished by their tissue distribution, signaling mechanisms, and affinity for adenosine and its analogs. These receptors are implicated in cardiovascular, neurological, inflammatory, and immunological functions, making them attractive targets for therapeutic intervention.
-
A1 Adenosine Receptor (A1R): Primarily coupled to Gi/o proteins, activation of A1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A1R activation also involves the modulation of ion channels and activation of phospholipase C (PLC).
-
A2A Adenosine Receptor (A2AR): Coupled to Gs proteins, A2AR activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
A2B Adenosine Receptor (A2BR): Also coupled to Gs proteins, A2BR activation increases cAMP levels. Under certain conditions, it can also couple to Gq proteins, stimulating the PLC pathway.
-
A3 Adenosine Receptor (A3R): Typically coupled to Gi proteins, A3R activation inhibits adenylyl cyclase. It can also couple to Gq proteins, leading to the activation of PLC.
Quantitative Data for 2-Benzylthioadenosine
A thorough review of the scientific literature did not yield specific quantitative data regarding the binding affinity (Ki) or functional activity (EC50/IC50) of this compound at the human A1, A2A, A2B, and A3 adenosine receptors. The following tables are therefore presented as templates to be populated once such data becomes available through experimental investigation.
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | K_i_ (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| A1 | Data not available | |||
| A2A | Data not available | |||
| A2B | Data not available | |||
| A3 | Data not available |
Table 2: Functional Activity of this compound at Human Adenosine Receptors
| Receptor Subtype | Assay Type | EC_50_ / IC_50_ (nM) | E_max_ (%) | Cell Line | Reference |
| A1 | cAMP Inhibition | Data not available | |||
| A2A | cAMP Accumulation | Data not available | |||
| A2B | cAMP Accumulation | Data not available | |||
| A3 | cAMP Inhibition | Data not available |
Experimental Protocols
The following are detailed, representative methodologies for determining the binding affinity and functional activity of a test compound like this compound at adenosine receptors.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligands:
-
A1: [³H]-DPCPX (antagonist) or [³H]-CCPA (agonist)
-
A2A: [³H]-ZM241385 (antagonist) or [³H]-CGS 21680 (agonist)
-
A2B: No widely available selective radioligand; competition assays often use non-selective ligands like [³H]-DPCPX in cells expressing only A2B.
-
A3: [¹²⁵I]-AB-MECA (agonist)
-
-
Test Compound: this compound
-
Non-specific binding control: A high concentration of a non-radiolabeled standard ligand (e.g., 10 µM NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of this compound (typically in DMSO, final concentration ≤1%).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by 3-4 washes with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Adenosine Receptors
This protocol measures the functional activity of a test compound by quantifying its effect on intracellular cAMP levels, which are modulated by adenosine receptor activation.
Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound at A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Whole cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293).
-
Test Compound: this compound.
-
For A1/A3 (Gi-coupled) assays: Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
For A2A/A2B (Gs-coupled) assays: Reference agonist (e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a PDE inhibitor for 15-30 minutes at 37°C.
-
Compound Addition:
-
Agonist Mode (for A2A/A2B): Add varying concentrations of this compound and incubate for 15-60 minutes at 37°C.
-
Antagonist Mode (for A1/A3): Add varying concentrations of this compound, followed by a fixed concentration of forskolin (e.g., 1-10 µM). Incubate for 15-60 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Acquisition: Read the plate using a compatible plate reader.
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For Agonists (A2A/A2B): Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the E_max_ (maximal effect) using non-linear regression.
-
For Antagonists (A1/A3): Determine the IC₅₀ value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production) using non-linear regression.
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of each adenosine receptor subtype.
Conclusion
While the specific interaction profile of this compound with the four adenosine receptor subtypes remains to be experimentally determined, this guide provides the necessary framework for such an investigation. The detailed protocols for radioligand binding and cAMP functional assays offer robust methods for characterizing the affinity and efficacy of this and other novel compounds. Furthermore, the elucidation of the distinct signaling pathways for each receptor subtype underscores the potential for developing selective ligands to modulate specific physiological responses. Future research to populate the data tables herein will be critical for advancing our understanding of the therapeutic potential of this compound.
Potential Therapeutic Applications of 2-Benzylthioadenosine in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer remains a formidable challenge in modern medicine, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. Adenosine (B11128) analogs have emerged as a promising class of compounds with diverse biological activities, including potent anticancer effects. This technical guide focuses on the therapeutic potential of 2-Benzylthioadenosine, a derivative of 2-thioadenosine (B194474), in the context of oncology. Drawing upon evidence from closely related 2-alkylthioadenosine analogs, particularly 5'-methylthioadenosine (MTA), this document elucidates the potential mechanisms of action, impact on critical signaling pathways, and prospective therapeutic applications of this compound in cancer treatment. The guide provides a comprehensive overview of quantitative data from relevant studies, detailed experimental protocols for preclinical evaluation, and visual representations of the implicated signaling cascades to facilitate further research and drug development in this promising area.
Introduction
The purine (B94841) nucleoside adenosine and its derivatives play pivotal roles in a myriad of physiological processes. Modifications to the adenosine scaffold have yielded a plethora of compounds with significant therapeutic potential. The substitution at the C2 position of the adenine (B156593) ring, in particular, has been a fertile ground for the development of molecules with anticancer properties. This compound, characterized by a benzylthio group at this position, represents a compound of interest for oncological research.
While direct studies on this compound are limited, extensive research on its close analog, 5'-methylthioadenosine (MTA), provides a strong foundation for postulating its therapeutic utility. MTA is a naturally occurring nucleoside that accumulates in cancer cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), an event that occurs in approximately 15% of all human cancers.[1][2] This accumulation has been shown to induce apoptosis selectively in cancer cells, suggesting that exogenous administration of 2-thioadenosine derivatives could be a viable therapeutic strategy.[3][4] This guide will synthesize the existing knowledge on related compounds to build a comprehensive picture of the potential of this compound as an anticancer agent.
Mechanism of Action
The anticancer activity of 2-thioadenosine derivatives appears to be multifaceted, primarily revolving around the induction of apoptosis and the modulation of key cellular signaling pathways.
Induction of Apoptosis
Studies on MTA and other adenosine analogs have demonstrated a clear pro-apoptotic effect on various cancer cell lines.[3][5][6] The proposed mechanism for this induced cell death involves the intrinsic, or mitochondrial, pathway of apoptosis. Key events observed include:
-
Loss of Mitochondrial Membrane Potential: Treatment with MTA has been shown to cause a disruption of the mitochondrial inner membrane potential, a critical early event in the apoptotic cascade.[5]
-
Caspase Activation: The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, triggering the activation of mitochondria-dependent caspases, which are the executioners of apoptosis.[5]
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[5][6]
It is noteworthy that in normal, non-cancerous cells, MTA has been observed to have an anti-apoptotic effect, suggesting a potential therapeutic window for 2-thioadenosine derivatives, selectively targeting cancer cells.[3][4]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line(s) | IC50 Values (µM) | Reference(s) |
| 2-Benzylthio-benzenesulfonamides | HCT-116 (Colon) | 11-29 | [7] |
| MCF-7 (Breast) | 11-29 | [7] | |
| HeLa (Cervical) | 7-17 | [7] | |
| N6-Benzyladenosine derivatives | HCT116 (Colorectal) | Varies by derivative | [8] |
| DLD-1 (Colorectal) | Varies by derivative | [8] | |
| 2-Substituted Thiazoles (with benzylamino group) | U-937 (Leukemia) | 5.7 - 12.2 | [9] |
| SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [9] |
Table 1: Summary of in vitro anticancer activity of 2-Benzylthio-containing compounds and related adenosine analogs.
Impact on Cellular Signaling Pathways
The anticancer effects of 2-thioadenosine derivatives are intricately linked to their ability to modulate key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10][11] Research on MTA has demonstrated its ability to inhibit this crucial pathway.[12] Inhibition of the PI3K/Akt/mTOR pathway by this compound could lead to a reduction in cancer cell proliferation and survival.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another central signaling cascade that controls cell proliferation, differentiation, and survival.[13][14][15][16] Aberrant activation of this pathway is common in cancer. MTA has been shown to inhibit the MAPK/ERK signaling cascade, providing another avenue through which this compound could exert its anticancer effects.[12]
Visualizing the Molecular Interactions
To better understand the potential mechanisms of this compound, the following diagrams illustrate the key signaling pathways it may influence.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol details the detection of key phosphorylated proteins in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the substantial body of evidence for its close analog, 5'-methylthioadenosine, and other related compounds strongly suggests its potential as a valuable lead compound in cancer therapy. The likely mechanisms of action, including the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, are well-established hallmarks of effective anticancer agents.
Future research should focus on the following areas:
-
Synthesis and in vitro evaluation: The synthesis of this compound and its comprehensive screening against a panel of cancer cell lines are crucial first steps to confirm its cytotoxic activity and determine its IC50 values.
-
Mechanism of action studies: Detailed investigations into its ability to induce apoptosis, cause cell cycle arrest, and modulate the PI3K/Akt and MAPK/ERK pathways are necessary to elucidate its precise molecular targets.
-
In vivo studies: Preclinical animal models will be essential to evaluate the efficacy, pharmacokinetics, and toxicity of this compound in a whole-organism context.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of a library of 2-thioadenosine derivatives with various substitutions on the benzyl (B1604629) group could lead to the identification of compounds with improved potency and selectivity.
References
- 1. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 2. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylmethionine and methylthioadenosine are antiapoptotic in cultured rat hepatocytes but proapoptotic in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
2-Benzylthioadenosine and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification confers unique pharmacological properties, distinguishing it from native adenosine and other adenosine receptor agonists. As a class, 2-substituted adenosine analogs have garnered significant interest in medicinal chemistry due to their enhanced stability and, in many cases, improved affinity and selectivity for adenosine receptor subtypes. This technical guide provides a comprehensive review of this compound and its derivatives, focusing on their synthesis, biological activities, and therapeutic potential. We will delve into their mechanism of action, present quantitative pharmacological data, detail relevant experimental protocols, and visualize key signaling pathways.
Data Presentation
The biological activity of this compound and its derivatives is multifaceted, with demonstrated effects on various physiological systems. The following tables summarize the available quantitative data to facilitate a comparative analysis of these compounds.
Table 1: Adenosine Receptor Binding Affinities of 2-Substituted Adenosine Derivatives
| Compound | Receptor Subtype | Assay Type | Ki (nM) | Species | Reference |
| 2-Aryl-8-hexynyl adenine (B156593) (4a) | hA2A | Radioligand Binding | 5.0 ± 0.5 | Human | [1] |
| 2-Aryl-8-hexynyl adenine (4a) | hA3 | Radioligand Binding | 430 ± 50 | Human | [1] |
| 2-[2-(4-aminophenyl)ethylamino]adenosine | A1 | Radioligand Binding | > 150 | Rat | [2] |
| I-APE | A2a | Radioligand Binding | Kd1 = 1.3 ± 0.1, Kd2 = 19 ± 4.5 | Rat | [2] |
| [3H]CGS21680 | A2a | Radioligand Binding | Kd1 = 3.9 ± 0.9, Kd2 = 51 ± 5.5 | Rat | [2] |
Table 2: Antiviral Activity of Benzimidazole (B57391) Derivatives with Structural Similarities to this compound Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Benzotriazole Derivative (11b) | Coxsackievirus B5 | 6 - 18.5 | [3] | |
| Benzotriazole Derivative (18e) | Coxsackievirus B5 | 6 - 18.5 | [3] | |
| Benzotriazole Derivative (41a) | Coxsackievirus B5 | 6 - 18.5 | [3] | |
| Benzotriazole Derivative (43a) | Coxsackievirus B5 | 6 - 18.5 | [3] | |
| Benzotriazole Derivative (99b) | Coxsackievirus B5 | 6 - 18.5 | [3] | |
| Benzofuran (B130515) Derivative | Human coronavirus 229E | BEAS-2B, MRC-5 | µM range | [4] |
| Benzofuran Derivative | SARS-CoV-2 | BEAS-2B, Calu-3 | nM range | [4] |
| Benzimidazole Derivative | Respiratory Syncytial Virus (RSV) | as low as 0.02 | [5] | |
| Benzimidazole Derivative | Bovine Viral Diarrhoea Virus (BVDV) | moderately active | [5] | |
| Benzimidazole Derivative | Yellow Fever Virus (YFV) | moderately active | [5] | |
| Benzimidazole Derivative | Coxsackie Virus type B2 (CVB2) | moderately active | [5] |
Table 3: Antibacterial Activity of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5b | Staphylococcus aureus | 140 - 320 | [6] |
| 5d | Staphylococcus aureus | 140 - 320 | [6] |
| 5e | Staphylococcus aureus | 140 - 320 | [6] |
| 5f | Staphylococcus aureus | 140 - 320 | [6] |
| 5g | Staphylococcus aureus | 140 - 320 | [6] |
| 5j | Staphylococcus aureus | 140 - 320 | [6] |
| 5b | Escherichia coli | 140 - 400 | [6] |
| 5e | Escherichia coli | 140 - 400 | [6] |
| 5g | Escherichia coli | 140 - 400 | [6] |
| 5h | Escherichia coli | 140 - 400 | [6] |
| 5j | Escherichia coli | 140 - 400 | [6] |
| 7a | Escherichia coli | 140 - 290 | [7] |
| 7b | Escherichia coli | 140 - 290 | [7] |
| 7c | Escherichia coli | 140 - 290 | [7] |
| 7d | Escherichia coli | 140 - 290 | [7] |
| 7e | Escherichia coli | 140 - 290 | [7] |
| 7f | Escherichia coli | 140 - 290 | [7] |
| 7h | Escherichia coli | 140 - 290 | [7] |
| 7k | Escherichia coli | 140 - 290 | [7] |
| 7l | Escherichia coli | 140 - 290 | [7] |
| 7a | Staphylococcus aureus | 140 - 290 | [7] |
| 7b | Staphylococcus aureus | 140 - 290 | [7] |
| 7c | Staphylococcus aureus | 140 - 290 | [7] |
| 7d | Staphylococcus aureus | 140 - 290 | [7] |
| 7e | Staphylococcus aureus | 140 - 290 | [7] |
| 7f | Staphylococcus aureus | 140 - 290 | [7] |
| 7h | Staphylococcus aureus | 140 - 290 | [7] |
| 7k | Staphylococcus aureus | 140 - 290 | [7] |
| 7l | Staphylococcus aureus | 140 - 290 | [7] |
Mechanism of Action
The primary mechanism of action of this compound and its derivatives involves the modulation of adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The A1 and A3 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Conversely, the A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8]
2-substituted adenosine derivatives, including this compound, have been shown to exhibit varying affinities and selectivities for these receptor subtypes. For instance, substitution at the 2-position can enhance selectivity for the A2A receptor.[9] The binding of these agonists to their respective receptors initiates a cascade of intracellular signaling events, with the cAMP/Protein Kinase A (PKA) pathway being a major downstream effector.
Signaling Pathways
The modulation of adenosine receptors by this compound and its derivatives directly impacts the cAMP signaling pathway. The following diagram illustrates the canonical cAMP/PKA signaling cascade.
References
- 1. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-obesity effects of the dual-active adenosine A2A/A3 receptor-ligand LJ-4378 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of 2-Benzylthioadenosine with Target Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in silico docking studies of 2-benzylthioadenosine with its potential protein targets. It details experimental protocols, presents available quantitative data, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development efforts.
Introduction to this compound and its Targets
This compound is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in various physiological processes. As an adenosine analog, this compound is predicted to interact with proteins that are endogenously modulated by adenosine and its downstream signaling molecules. In silico docking studies are instrumental in predicting and characterizing these interactions at a molecular level, providing insights into the compound's mechanism of action and guiding the design of more potent and selective derivatives.
The primary molecular targets for this compound are understood to be the family of adenosine receptors and key proteins in the cAMP signaling pathway , namely Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC) .
-
Adenosine Receptors (A1, A2A, A2B, A3): These are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The affinity and selectivity of this compound for these receptor subtypes determine its specific pharmacological effects.
-
Protein Kinase A (PKA): A key effector of the second messenger cyclic adenosine monophosphate (cAMP), PKA is a serine/threonine kinase involved in regulating a vast array of cellular processes.
-
Exchange Protein directly activated by cAMP (EPAC): Another important cAMP effector, EPAC functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2, mediating cAMP signals independently of PKA.
Quantitative Data Summary
While comprehensive in silico docking data for this compound across all its potential targets is not extensively available in the public domain, experimental binding affinity data provides a crucial benchmark for computational studies. The following table summarizes the known experimental binding affinity.
| Ligand | Target Protein | Method | Quantitative Data (Ki) | Reference |
| This compound | Human A1 Adenosine Receptor | Radioligand Binding Assay | > 1000 nM | [1] |
Note: Ki is the inhibition constant, a measure of binding affinity. A higher Ki value indicates lower affinity.
Experimental Protocols for In Silico Docking
This section outlines a detailed, step-by-step methodology for conducting in silico docking studies of this compound with its target proteins. This protocol is a representative workflow and can be adapted based on the specific software and computational resources available.
Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Maestro/Glide, GOLD, or similar.
-
Molecular Visualization Software: PyMOL, Chimera, Discovery Studio.
-
Protein Preparation Tools: AutoDockTools, Schrödinger Protein Preparation Wizard.
-
Ligand Preparation Tools: ChemDraw, Avogadro, Open Babel.
Protocol Workflow
The overall workflow for the in silico docking study is depicted in the diagram below.
References
2-Benzylthioadenosine: A Technical Guide for Researchers
CAS Number: 43157-48-8
IUPAC Nomenclature: (2R,3R,4S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
This document provides a comprehensive technical overview of 2-Benzylthioadenosine, an adenosine (B11128) analog with demonstrated anticancer properties. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Data
Physicochemical Properties
| Property | Value |
| CAS Number | 43157-48-8 |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Molecular Formula | C₁₇H₁₉N₅O₄S |
| Molecular Weight | 389.43 g/mol |
In Vitro Anticancer Activity
The cytotoxic effects of this compound and related compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | 1.3 - 45.0[1] |
| MCF-7 | Breast Adenocarcinoma | 1.3 - 45.0[1] |
| HepG2 | Hepatocellular Carcinoma | 1.3 - 45.0[1] |
| U-937 | Histiocytic Lymphoma | 5.7 - 12.2[2] |
| SK-MEL-1 | Melanoma | 5.7 - 12.2[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids for the post-translational modification of small GTPases, most notably Ras proteins.
The prenylation of Ras is critical for its localization to the plasma membrane and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal for cell proliferation, survival, and differentiation.[3][4][5][6] By inhibiting FPPS, this compound prevents Ras prenylation, leading to its mislocalization and inactivation. This, in turn, suppresses pro-proliferative and anti-apoptotic signaling, ultimately inducing apoptosis in cancer cells.[7][8][9]
Signaling pathway of this compound's anticancer activity.
Experimental Protocols
Synthesis of this compound (General Method)
Materials:
-
Benzyl (B1604629) mercaptan
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of benzyl mercaptan in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the sodium benzylthiolate.
-
Add 2-chloroadenosine to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for the MTT cell viability assay.
Western Blot Analysis for Ras Prenylation
Western blotting can be used to assess the prenylation status of Ras proteins, as unprenylated Ras migrates slower on an SDS-PAGE gel compared to its prenylated counterpart.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Ras
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight of the Ras band in treated cells compared to control cells indicates an inhibition of prenylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras family signaling pathway in immunopathogenesis of inflammatory rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cancer targets in the Ras pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing apoptosis in acute myeloid leukemia; mechanisms and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 2-Benzylthioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylthioadenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128), characterized by the substitution of a benzylthio group at the 2-position of the purine (B94841) ring. This modification confers distinct pharmacological properties, rendering it a valuable tool for investigating purinergic signaling pathways. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing its associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in their exploration of the therapeutic potential of this and related compounds.
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with purinergic receptors, specifically the P1 (adenosine) and P2Y receptor families. Its affinity and efficacy at these receptor subtypes dictate its pharmacological profile.
Interaction with Adenosine Receptors
Interaction with P2Y Receptors
In addition to adenosine receptors, this compound has been reported to act on P2Y purinergic receptors. These receptors are also GPCRs and are typically activated by nucleotides such as ATP and ADP. As an adenosine analog, this compound's activity at P2Y receptors highlights the chemical space overlap between ligands for these two families of purinergic receptors. Its action at P2Y receptors can lead to the mobilization of intracellular calcium, a key second messenger in many cellular signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and related compounds to facilitate comparison. Note: Direct Ki and EC50 values for this compound across all receptor subtypes are not consistently reported in the literature. The data for related compounds are provided for context.
Table 1: Adenosine Receptor Binding Affinities (Ki) of 2-Substituted Adenosine Analogs
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| 2-(2-Phenylethylthio)adenosine | >100 | - | - | 1960 | [1] |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 2: Adenosine Receptor Functional Potencies (EC50) of 2-Substituted Adenosine Analogs
| Compound | A2A EC50 (µM) | A2B EC50 (µM) | Reference |
| 2-[2-(2-naphthyl)ethyloxy]adenosine | - | 1.4 | [1] |
| 2-[2-(2-thienyl)ethyloxy]adenosine | - | 1.8 | [1] |
| This compound | Data not available | Data not available |
Intracellular Signaling Pathways
The activation of adenosine and P2Y receptors by this compound initiates downstream intracellular signaling cascades.
cAMP-Dependent Signaling
Activation of A2A and A2B adenosine receptors by agonists typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates two primary effector proteins: Protein Kinase A (PKA) and Exchange Proteins directly activated by cAMP (EPACs).
Calcium Mobilization
Activation of certain P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) by agonists leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacological properties of this compound. The following are generalized protocols for key in vitro assays.
Radioligand Binding Assay for Adenosine Receptors
This assay measures the affinity of this compound for adenosine receptor subtypes by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist or antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Early Research on the Biological Activity of 2-Benzylthioadenosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research into the biological activity of 2-benzylthioadenosine analogs. Adenosine (B11128), a ubiquitous endogenous nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The modification of the adenosine scaffold, particularly at the 2-position, has been a fertile ground for the development of receptor subtype-selective agonists and antagonists. The introduction of a benzylthio- group at this position has been explored to understand its influence on receptor affinity and selectivity, offering potential therapeutic applications in various domains, including cardiovascular diseases, inflammation, and cancer. This document summarizes the key findings from early studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of select this compound analogs at different adenosine receptor subtypes as reported in early scientific literature. This data provides a comparative view of the impact of substitutions on the benzyl (B1604629) ring and the adenosine core on receptor recognition.
| Compound | Adenosine Receptor Subtype | Ki (nM) | Species | Reference |
| 2-Phenylmethylthioadenosine | A₃ | 68 | Human | [1] |
| 2-(4-Nitrobenzyl)thioadenosine | A₁ | 10,000 - 17,000 | Rat | [2] |
| A₂ | 1,200 - 3,670 | Rat | [2] |
Table 1: Adenosine Receptor Binding Affinities of this compound Analogs. This table presents the equilibrium dissociation constants (Ki) of this compound analogs for human and rat adenosine receptors. Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols employed in the early characterization of this compound analogs.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. The general protocol involves incubating a source of the target receptor (e.g., cell membranes) with a radiolabeled ligand and a range of concentrations of the unlabeled test compound (a this compound analog). The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound.
General Protocol for Adenosine Receptor Binding Assays:
-
Membrane Preparation: Membranes from cells stably expressing the human A₁, A₂A, or A₃ adenosine receptors are prepared.
-
Incubation: The membranes are incubated in a buffer solution (typically 50 mM Tris-HCl, pH 7.4) containing a specific radioligand and varying concentrations of the unlabeled this compound analog.
-
For A₁ receptors, [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) is a commonly used radioligand.
-
For A₂A and A₃ receptors, [³H]NECA (5'-N-ethylcarboxamidoadenosine) is often employed.
-
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
Cyclic AMP (cAMP) Functional Assays
Cyclic AMP assays are functional assays used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor. Adenosine A₂A and A₂B receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP. Conversely, A₁ and A₃ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
General Protocol for cAMP Accumulation Assay:
-
Cell Culture: Cells stably expressing the desired adenosine receptor subtype are cultured in appropriate media.
-
Treatment: The cells are treated with the this compound analog at various concentrations in the presence of an inhibitor of phosphodiesterase (e.g., rolipram) to prevent cAMP degradation.
-
Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
Quantification: The amount of cAMP in the cell lysate is quantified using various methods, such as competitive enzyme immunoassays or radioimmunoassays.
-
Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound analogs, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the synthesis of this compound analogs.
Caption: Workflow of a typical radioligand binding assay for adenosine receptors.
Caption: Simplified overview of adenosine receptor signaling pathways.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Synthesis of 2-Benzylthioadenosine Derivatives
Abstract
This document provides a detailed protocol for the synthesis of this compound derivatives, a class of compounds with significant potential in pharmacological research and drug development. The synthesis is based on a robust two-step process starting from the commercially available 2-chloroadenosine (B27285). This note includes comprehensive experimental procedures, tabulated data for reaction parameters and product characterization, and visual diagrams to illustrate the synthetic workflow and potential biological context. The methodologies are designed to be reproducible and scalable for research purposes.
Introduction
Adenosine (B11128) and its derivatives are fundamental signaling nucleosides that mediate a wide range of physiological processes by interacting with cell surface adenosine receptors. Chemical modification of the adenosine scaffold has been a fruitful strategy in medicinal chemistry to develop receptor agonists and antagonists with enhanced selectivity and metabolic stability. Modifications at the 2-position of the purine (B94841) ring are of particular interest. 2-Chloroadenosine, an adenosine deaminase-resistant analogue, is known to induce apoptosis in various cancer cell lines, an effect attributed to its intracellular metabolism and subsequent disruption of cellular processes.[1] The synthesis of 2-thioether derivatives, such as this compound, offers a versatile platform for creating novel therapeutic agents by modulating the compound's steric and electronic properties, potentially leading to enhanced biological activity and target specificity.
This protocol details the conversion of 2-chloroadenosine to 2-mercaptoadenosine, followed by S-alkylation with various benzyl (B1604629) halides to yield the target this compound derivatives.
Materials and Methods
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required.
| Reagent/Material | Grade | Supplier |
| 2-Chloroadenosine | ≥98% | Commercially Available |
| Thiourea (B124793) | ≥99% | Commercially Available |
| Sodium Hydroxide (B78521) (NaOH) | ≥98% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Substituted Benzyl Halides | ≥97% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethanol (B145695) (EtOH) | Absolute | Commercially Available |
| Triethylamine (B128534) (TEA) | ≥99.5% | Commercially Available |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptoadenosine (Intermediate I)
This procedure outlines the conversion of 2-chloroadenosine to 2-mercaptoadenosine (also known as 2-thioadenosine) via a thiourea displacement followed by hydrolysis.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroadenosine (1.0 eq) in absolute ethanol (approx. 20 mL per gram of 2-chloroadenosine).
-
Addition of Thiourea : Add thiourea (1.2 eq) to the solution.
-
Reflux : Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis : After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq, 2M) to the reaction mixture.
-
Second Reflux : Heat the mixture to reflux again for 2-3 hours to facilitate the hydrolysis of the isothiouronium salt intermediate.
-
Neutralization and Precipitation : Cool the flask in an ice bath and carefully neutralize the mixture with concentrated hydrochloric acid to pH ~6-7. The target 2-mercaptoadenosine will precipitate out of the solution.
-
Isolation : Collect the precipitate by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Drying : Dry the resulting solid under vacuum to yield 2-mercaptoadenosine as a pale-yellow solid. The product is often used in the next step without further purification.
Protocol 2: General Synthesis of this compound Derivatives
This protocol describes the S-alkylation of 2-mercaptoadenosine with a benzyl halide.
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-mercaptoadenosine (Intermediate I , 1.0 eq) in anhydrous DMF (approx. 15 mL per gram).
-
Base Addition : Cool the suspension in an ice bath (0°C) and add triethylamine (TEA) (1.5 eq) dropwise. Stir the mixture for 20-30 minutes at 0°C to form the thiolate anion.
-
Alkylation : Add the corresponding benzyl bromide or benzyl chloride derivative (1.1 eq) dropwise to the reaction mixture.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up : Once the reaction is complete, pour the mixture into ice-water. A precipitate will form.
-
Isolation : Collect the solid product by vacuum filtration and wash with cold water.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0% to 5% MeOH in DCM), to obtain the pure this compound derivative.
Results and Discussion
The two-step synthesis provides a reliable route to this compound derivatives. The initial conversion of 2-chloroadenosine proceeds in good yield, and the subsequent S-alkylation is generally efficient for a range of substituted benzyl halides.
Table 2: Optimized Reaction Conditions for Synthesis of this compound
| Parameter | Condition | Notes |
| Step 1: Thiolation | ||
| Solvent | Ethanol | Provides good solubility for reactants. |
| Reagent | Thiourea | Cost-effective and efficient sulfur source. |
| Temperature | 78°C (Reflux) | Standard condition for the reaction. |
| Time | 4-6 hours | Typical time for complete conversion. |
| Step 2: S-Alkylation | ||
| Solvent | Anhydrous DMF | Excellent solvent for S-alkylation reactions. |
| Base | Triethylamine (TEA) | Mild and effective base for thiolate formation. |
| Temperature | 0°C to Room Temp. | Controlled addition at 0°C prevents side reactions. |
| Time | 12-18 hours | Allows for complete alkylation. |
Table 3: Representative Characterization Data for this compound
| Analysis | Result |
| Appearance | White to off-white solid |
| Yield | 75-85% (after purification) |
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, H-8), 7.2-7.4 (m, 5H, Ar-H), 5.90 (d, 1H, H-1'), 4.60 (s, 2H, S-CH₂), ... |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₇H₁₉N₅O₄S, found ... |
Note: Specific spectral data will vary and should be determined empirically.
Visualizations
Synthetic Reaction Scheme
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Potential Biological Signaling Pathway
2-Chloroadenosine, the precursor, is known to induce apoptosis.[1] Its derivatives may act through similar intracellular mechanisms. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be influenced by these compounds.
Caption: Hypothesized intracellular pathway for inducing apoptosis.
Conclusion
The protocols described herein provide a clear and effective methodology for the synthesis of this compound derivatives. This synthetic route is versatile, allowing for the introduction of various substituents on the benzyl moiety, thus enabling the creation of a library of compounds for structure-activity relationship (SAR) studies. These derivatives are valuable tools for researchers in medicinal chemistry and pharmacology exploring the therapeutic potential of novel adenosine analogues.
References
Preparation and Storage of 2-Benzylthioadenosine Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of 2-Benzylthioadenosine stock solutions for use in various research applications. Adherence to these guidelines will help ensure the stability, and consistent performance of the compound in experimental settings.
Introduction to this compound
This compound is a synthetic derivative of the nucleoside adenosine (B11128). It is a valuable tool for studying cellular signaling pathways, particularly those mediated by cyclic adenosine monophosphate (cAMP). As an adenosine analog, it can influence a variety of physiological processes by interacting with adenosine receptors and downstream signaling components. Its primary mechanism of action involves the activation of Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs), mimicking the effects of an intracellular rise in cAMP.
Solubility and Recommended Solvents
The solubility of a compound is a critical factor in the preparation of accurate and effective stock solutions. While specific quantitative solubility data for this compound is not widely published, based on the solubility of its parent compound, adenosine, and structurally related molecules, the following solvents are recommended.
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Primary choice for high-concentration stock solutions. | High polarity aprotic solvent with the ability to dissolve a wide range of organic compounds.[1][2] The parent compound, adenosine, has a solubility of approximately 20 mg/mL in DMSO.[3] |
| Ethanol | Alternative solvent. | May be used if DMSO is not suitable for the experimental system. However, DMSO is generally better tolerated by cells in culture.[4] |
It is strongly recommended that researchers empirically determine the maximum solubility of this compound in their chosen solvent to prepare the highest possible stock concentration.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 389.44 g/mol .
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: In a biological safety cabinet or a clean fume hood, allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Carefully weigh out 1 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 256.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-37°C) may be used to aid dissolution, but avoid excessive heat.
-
Verification: Visually inspect the solution to ensure that no undissolved particulate matter is present. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots as recommended in Section 4.
Caption: Workflow for preparing a this compound stock solution.
Storage and Stability of Stock Solutions
Proper storage of stock solutions is crucial to maintain the integrity and activity of the compound.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 6 months | Recommended for short to medium-term storage. Protect from light. |
| -80°C | Up to 2 years | Recommended for long-term storage. Protect from light. |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.[5]
-
Light Sensitivity: Protect stock solutions from light by using amber vials or by wrapping tubes in foil.
-
Hydrolysis: DMSO is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of the compound over time. Use anhydrous DMSO and ensure tubes are tightly sealed.
Application Protocol: In Vitro Cell-Based Assay
This protocol provides a general guideline for using the this compound stock solution in a cell-based assay. The final concentration of the compound should be optimized for each specific cell line and experimental endpoint. Based on studies with similar N6-benzyladenosine derivatives, a starting concentration range of 1-20 µM is recommended.[6]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, prepare an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS). For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in culture medium.
-
Prepare Working Solutions: Prepare the final working concentrations by further diluting the stock or intermediate solution in cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Treat Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This should be a culture treated with the same final concentration of DMSO as the highest concentration of this compound used. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Incubation and Analysis: Incubate the cells for the desired period and then perform the relevant downstream analysis (e.g., cell proliferation assay, Western blot for phosphorylated proteins, etc.).
Mechanism of Action: cAMP Signaling Pathway
This compound acts as a cAMP analog, activating the cAMP signaling pathway. This pathway plays a crucial role in regulating a multitude of cellular processes.
Caption: Simplified cAMP signaling pathway activated by this compound.
Upon entering the cell, this compound mimics the action of endogenous cAMP.[7] It binds to and activates both Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[8][9][10][11] Activated PKA phosphorylates a wide array of downstream target proteins, including transcription factors like CREB, thereby regulating gene expression and cellular function.[11] Activated EPAC functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap1, leading to the activation of Rap1 and its downstream effectors, which are involved in processes such as cell adhesion and proliferation.[7][8]
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 11. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
Determining the Effective Concentration of 2-Benzylthioadenosine for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the nucleoside adenosine (B11128), characterized by the presence of a benzylthio group at the 2-position of the adenine (B156593) ring. As a member of the 2-substituted adenosine analog family, it holds potential for investigation in various in vitro models, particularly in cancer research, due to the known antiproliferative and pro-apoptotic effects of related compounds. The determination of an effective and optimal concentration is a critical first step for any in vitro study to ensure meaningful and reproducible results. This document provides detailed application notes and protocols for establishing the effective concentration of this compound for cell-based assays.
Mechanism of Action and Signaling Pathways
Adenosine analogs exert their biological effects primarily through interaction with four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The substitution at the 2-position of the adenosine molecule can significantly influence the affinity and selectivity for these receptor subtypes. Thioether modifications at this position have been shown to modulate receptor binding.[1] The downstream signaling from these receptors can impact a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.
For instance, activation of certain adenosine receptor subtypes can modulate intracellular cyclic AMP (cAMP) levels, influence mitogen-activated protein kinase (MAPK) pathways, and regulate the activity of key proteins involved in cell cycle control and apoptosis. N6-benzyladenosine, a structurally related compound, has been shown to induce apoptosis in cancer cell lines.[2]
Diagram of a general Adenosine Receptor Signaling Pathway:
Caption: General signaling cascade initiated by this compound binding to an adenosine receptor.
Determining Effective Concentration: Experimental Workflow
The following diagram outlines a general workflow for determining the effective concentration of this compound in a new in vitro model.
Caption: A stepwise workflow for determining the effective in vitro concentration.
Quantitative Data Summary
| Compound Class | Cell Lines | Concentration Range | Observed Effect | Reference |
| N6-benzyladenosine analogs | HCT116, DLD-1, MC38 | 1 - 20 µM | Antiproliferative | [2] |
| 2-substituted thioether adenosine derivatives | Various | Ki values in nM to µM range | Adenosine Receptor Binding | [1] |
Note: The provided concentration range should be used as a guide for initial range-finding experiments. The optimal concentration of this compound will be cell line and assay dependent.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Target cancer cell line (e.g., HCT116, DLD-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of concentrations (e.g., starting from 100 µM down to 0.1 µM). A preliminary range-finding experiment is recommended. Based on related compounds, a starting range of 1-20 µM is a reasonable starting point.[2]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis software.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with this compound at the predetermined IC50 concentration and a 2x IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
The successful application of this compound in in vitro research hinges on the careful determination of its effective concentration. By following the outlined experimental workflow and protocols, researchers can establish a robust and reproducible concentration range for their specific cell model and experimental endpoints. Initial studies with related N6-benzyladenosine analogs suggest that a concentration range of 1-20 µM is a promising starting point for investigating the antiproliferative effects of this compound. Further characterization of its interaction with adenosine receptor subtypes will provide deeper insights into its mechanism of action and guide future drug development efforts.
References
Application of Benzyl Isothiocyanate in Pancreatic Cancer Cell Lines
Note: Initial searches for "2-Benzylthioadenosine" did not yield specific results in the context of pancreatic cancer. However, extensive research exists for a similarly named compound, Benzyl (B1604629) Isothiocyanate (BITC) , and its significant anti-cancer effects on pancreatic cancer cell lines. This document will focus on the application of Benzyl Isothiocyanate.
Introduction
Benzyl Isothiocyanate (BITC) is a naturally occurring compound found in cruciferous vegetables.[1] It has demonstrated potent anti-neoplastic activity in various cancers, including pancreatic cancer, which is known for its aggressive nature and resistance to conventional therapies.[1][2] BITC exerts its anti-cancer effects by modulating multiple signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[2][3][4] This document provides an overview of the application of BITC in pancreatic cancer cell lines, including its mechanism of action, experimental protocols, and a summary of its effects.
Mechanism of Action
BITC's anti-cancer activity in pancreatic cancer cells is multi-faceted, targeting several key signaling pathways involved in tumor progression and survival.
-
Induction of Apoptosis: BITC has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] It leads to the cleavage of procaspase-3 and the release of cytochrome c.[3] Furthermore, BITC can up-regulate the expression of DR4, a death receptor, sensitizing the cancer cells to TRAIL-induced apoptosis.[3] In gemcitabine-resistant pancreatic cancer cells, BITC induces apoptosis via a mitochondrial-dependent signaling pathway, increasing caspase-9 and caspase-3 activities.[1]
-
Inhibition of PI3K/AKT/FOXO Pathway: The PI3K/AKT pathway is a critical survival pathway often constitutively activated in pancreatic cancer.[2] BITC has been shown to suppress this pathway by reducing the phosphorylation of PI3K, AKT, and PDK1.[5] This inhibition leads to the nuclear retention of FOXO transcription factors, resulting in the up-regulation of pro-apoptotic proteins like Bim and cell cycle inhibitors like p21 and p27.[5]
-
Suppression of Angiogenesis and Invasion: BITC inhibits the migration, invasion, and neovascularization of pancreatic cancer cells.[4] It achieves this by targeting the STAT-3-dependent pathway, which in turn down-regulates the expression of Hypoxia-Inducible Factor 1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and matrix metalloproteinase-2 (MMP-2).[4] BITC also modulates Rho GTPases, reducing the expression of the pro-invasive RhoC and up-regulating the tumor suppressor RhoB.[4]
-
Down-modulation of RasGAP/Rac1: In metastatic pancreatic cancer cells, BITC has been observed to down-modulate the proangiogenic molecule Rac1 and the caspase-3 substrate RasGAP, which is a regulator of the Rho GTPase family.[3]
-
Repression of STAT3: BITC can induce reactive oxygen species (ROS)-dependent repression of the STAT3 protein, a key transcription factor involved in cancer cell proliferation, survival, and invasion.[6]
Data Summary
The following table summarizes the observed effects of Benzyl Isothiocyanate on various pancreatic cancer cell lines as documented in the literature.
| Cell Line | Effect of BITC | Key Findings |
| BxPC-3 | Inhibition of tumor growth, Induction of apoptosis | Reduced phosphorylation of PI3K, AKT, PDK1, mTOR, FOXO1, and FOXO3a.[5] Down-regulation of HIF-α, VEGFR-2, and Rho-GTPase signaling molecules.[4] |
| PANC-1 | Inhibition of tumor growth, Induction of apoptosis, Radiosensitization | Reduced phosphorylation of PI3K, AKT, PDK1, mTOR, FOXO1, and FOXO3a.[5] Down-regulation of HIF-α, VEGFR-2, and Rho-GTPase signaling molecules.[4] Decreased XIAP protein levels and increased Apaf-1 levels in combination with radiation.[7] |
| MIAPaCa-2 | Radiosensitization, Induction of apoptosis | More sensitive to BITC treatment compared to PANC-1 cells.[7] Decreased XIAP protein levels and increased Apaf-1 levels in combination with radiation.[7] |
| MIA PaCa-2/GemR | Induction of apoptosis in gemcitabine-resistant cells | Increased caspase-9 and caspase-3 activities through a mitochondrial-dependent pathway.[1] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MIAPaCa-2) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BITC (e.g., 0-50 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with BITC as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Cell Lysis: After treatment with BITC, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. phcog.com [phcog.com]
- 2. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative and proapoptotic effects of benzyl isothiocyanate on human pancreatic cancer cells is linked to death receptor activation and RasGAP/Rac1 down-modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Isothiocyanate Suppresses Pancreatic Tumor Angiogenesis and Invasion by Inhibiting HIF-α/VEGF/Rho-GTPases: Pivotal Role of STAT-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl isothiocyanate sensitizes human pancreatic cancer cells to radiation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 2-Benzylthioadenosine in Insulin Secretion
Introduction
Adenosine (B11128) is known to have a dual regulatory role in insulin (B600854) secretion. Activation of adenosine A1 receptors typically leads to an inhibition of insulin release, whereas activation of A2A and A2B receptors can enhance it[1][2]. The overall effect is dependent on the compound's affinity for these receptor subtypes and its concentration. Given its structure as a 2-substituted adenosine derivative, it is plausible that 2-Benzylthioadenosine may interact with adenosine receptors or other cellular targets to modulate insulin secretion.
The following sections provide detailed protocols for a tiered experimental approach, starting from initial screening in insulin-secreting cell lines to more complex functional studies in isolated pancreatic islets.
Data Presentation: Hypothetical Data Tables
The following tables are templates for organizing and presenting quantitative data that would be generated from the described experiments.
Table 1: Effect of this compound on Insulin Secretion in INS-1 832/13 Cells
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secreted (ng/mg protein/h) | Fold Change vs. Control |
| Basal | 3 | 0 | [Value] | 1.0 |
| Stimulated Control | 16.7 | 0 | [Value] | [Value] |
| Treatment 1 | 16.7 | 1 | [Value] | [Value] |
| Treatment 2 | 16.7 | 10 | [Value] | [Value] |
| Treatment 3 | 16.7 | 100 | [Value] | [Value] |
| Treatment 4 (Basal) | 3 | 100 | [Value] | [Value] |
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Isolated Mouse Islets
| Treatment Group | Glucose (mM) | This compound (µM) | Peak [Ca²⁺]i (nM) | Area Under the Curve (AUC) |
| Basal | 3 | 0 | [Value] | [Value] |
| Stimulated Control | 16.7 | 0 | [Value] | [Value] |
| Treatment 1 | 16.7 | 10 | [Value] | [Value] |
| Treatment 2 | 16.7 | 100 | [Value] | [Value] |
Experimental Protocols
Protocol 1: Mouse Pancreatic Islet Isolation
This protocol describes a standard method for isolating pancreatic islets from mice for ex vivo studies.
Materials:
-
Collagenase P solution (1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque density gradient
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27-30G)
Procedure:
-
Euthanize the mouse using a humane, approved method.
-
Expose the abdominal cavity and locate the common bile duct.
-
Clamp the common bile duct at the entry point to the duodenum.
-
Inject 2-3 mL of cold Collagenase P solution into the common bile duct, which will cause the pancreas to inflate.
-
Excise the inflated pancreas and place it in a conical tube with 2 mL of cold Collagenase P solution.
-
Incubate the pancreas in a 37°C water bath for 10-15 minutes with gentle shaking.
-
Stop the digestion by adding 10 mL of cold HBSS.
-
Shake the tube vigorously for 30 seconds to dissociate the tissue.
-
Centrifuge at 200 x g for 2 minutes at 4°C and discard the supernatant.
-
Resuspend the pellet in HBSS and wash twice.
-
Purify the islets using a Ficoll density gradient.
-
Hand-pick the islets under a stereomicroscope into a petri dish containing RPMI-1640 medium.
-
Culture the islets overnight at 37°C in a 5% CO₂ incubator before conducting experiments.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures insulin secretion from isolated islets in response to glucose and the test compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA, containing low (3 mM) and high (16.7 mM) glucose concentrations.
-
This compound stock solution (in DMSO or appropriate solvent).
-
Isolated pancreatic islets.
-
96-well plates.
-
Insulin ELISA kit.
Procedure:
-
After overnight culture, hand-pick batches of 5-10 size-matched islets into the wells of a 96-well plate.
-
Pre-incubate the islets in 200 µL of KRB buffer with 3 mM glucose for 1 hour at 37°C.
-
Remove the pre-incubation buffer and replace it with 200 µL of fresh KRB buffer with 3 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without different concentrations of this compound. Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant (which contains the secreted insulin).
-
Lyse the islets in the wells to measure total insulin content.
-
Measure the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize secreted insulin to the total insulin content.
Protocol 3: Intracellular Calcium ([Ca²⁺]i) Imaging
This protocol measures changes in intracellular calcium concentration in response to stimuli.
Materials:
-
Fura-2 AM calcium indicator dye.
-
KRB buffer with varying glucose concentrations.
-
This compound.
-
An inverted fluorescence microscope equipped with a ratiometric imaging system.
Procedure:
-
Incubate isolated islets with 2-5 µM Fura-2 AM in KRB buffer with 3 mM glucose for 45-60 minutes at 37°C.
-
Wash the islets twice with dye-free KRB buffer.
-
Transfer the islets to a perfusion chamber on the microscope stage and perfuse with KRB buffer with 3 mM glucose.
-
Excite Fura-2 alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
After establishing a stable baseline [Ca²⁺]i, switch the perfusion to KRB buffer containing 16.7 mM glucose.
-
Once a stable glucose-stimulated [Ca²⁺]i response is observed, introduce this compound into the perfusion buffer.
-
Record the changes in the F340/F380 ratio, which is proportional to the intracellular calcium concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Canonical and potential signaling pathways in pancreatic beta-cell insulin secretion.
Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Disclaimer: The provided information is intended as a guide for research purposes. All experiments should be conducted in accordance with institutional guidelines and regulations. The specific effects of this compound on beta-cell function are currently uncharacterized. The proposed concentrations and experimental conditions are starting points and may require optimization.
References
Application Notes and Protocols for Assessing the Antibacterial Properties of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antibacterial potential of 2-Benzylthioadenosine. The protocols outlined below are standard methodologies used to determine the efficacy of a novel antimicrobial agent against a panel of clinically relevant bacteria.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial compounds. Nucleoside analogues represent a promising class of molecules for this purpose, as they can interfere with essential bacterial processes such as DNA and RNA synthesis.[1] this compound is an adenosine (B11128) analogue with a benzylthio group at the 2-position of the adenine (B156593) base. While direct studies on its antibacterial properties are limited, related compounds such as 2-(benzylthio)methyl-1H-benzimidazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Furthermore, various adenosine analogues have shown antibacterial efficacy, particularly against Gram-positive organisms.[3][4]
This document provides detailed protocols to systematically assess the in vitro antibacterial activity of this compound, including its spectrum of activity, minimum inhibitory and bactericidal concentrations, and the kinetics of its bactericidal action.
Hypothesized Mechanism of Action
As a purine (B94841) nucleoside analogue, this compound is hypothesized to exert its antibacterial effect by one or more of the following mechanisms:
-
Inhibition of Nucleic Acid Synthesis: The compound may be metabolized by bacterial enzymes into a fraudulent nucleotide, which is then incorporated into DNA or RNA, leading to chain termination or a non-functional nucleic acid molecule.[1]
-
Interference with Metabolic Pathways: this compound could inhibit enzymes involved in purine biosynthesis or salvage pathways, depleting the cell of essential precursors for nucleic acid synthesis and cellular energy.
-
Modulation of Bacterial Metabolism: Similar to adenosine, this compound might alter the metabolic state of bacteria, potentially making them more susceptible to cellular stress and inhibiting their growth.[5][6]
A potential signaling pathway affected by this compound is the purine metabolism pathway, which is crucial for bacterial survival and proliferation.
Experimental Protocols
The following diagram outlines the general workflow for assessing the antibacterial properties of this compound.
Preparation of this compound Stock Solution
A sterile stock solution of this compound should be prepared for use in all assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative assay provides a preliminary assessment of the antibacterial activity of this compound.
-
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm)
-
This compound stock solution
-
Positive control (e.g., ampicillin) and negative control (DMSO) disks
-
Incubator
-
-
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile filter paper disks onto the agar surface.
-
Pipette a specific volume (e.g., 10 µL) of the this compound stock solution onto a disk.
-
Apply the positive and negative controls to separate disks.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
Minimum Inhibitory Concentration (MIC) Assay
This quantitative assay determines the lowest concentration of this compound that inhibits visible bacterial growth.
-
Materials:
-
Mueller-Hinton broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains adjusted to 0.5 McFarland standard and then diluted
-
This compound stock solution
-
Positive control (antibiotic) and negative controls (growth and sterility)
-
Microplate reader
-
-
Protocol:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible turbidity.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
-
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile spreader
-
Incubator
-
-
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the agar plate.
-
Time-Kill Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline for dilutions
-
MHA plates
-
-
Protocol:
-
Prepare tubes of MHB containing the desired concentrations of this compound.
-
Inoculate each tube with a bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto MHA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies (CFU/mL).
-
Plot log10 CFU/mL versus time to generate a time-kill curve.
-
Data Presentation
The following tables present hypothetical data for the antibacterial assessment of this compound.
Table 1: Disk Diffusion Assay Results
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 18 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 0 |
| Enterococcus faecalis | 15 |
Table 2: MIC and MBC Values
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 64 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
| Enterococcus faecalis | 32 | 64 |
Table 3: Time-Kill Assay Data for S. aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 4.9 | 4.1 | 3.2 |
| 8 | 8.9 | 4.5 | 3.5 | 2.1 |
| 12 | 9.2 | 4.1 | 2.8 | <2.0 |
| 24 | 9.3 | 3.8 | <2.0 | <2.0 |
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vitro evaluation of the antibacterial properties of this compound. The hypothetical data suggests that this compound may possess antibacterial activity, particularly against Gram-positive bacteria. Further studies would be required to elucidate its precise mechanism of action and to assess its potential as a therapeutic agent.
References
- 1. Antibacterial activity of 2',3'-dideoxyadenosine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. In vitro antibacterial activity of different adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine Awakens Metabolism to Enhance Growth-Independent Killing of Tolerant and Persister Bacteria across Multiple Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Awakens Metabolism to Enhance Growth-Independent Killing of Tolerant and Persister Bacteria across Multiple Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases. The purine (B94841) nucleoside adenosine (B11128) has emerged as a critical endogenous modulator of inflammation, primarily through its interaction with four G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). Agonists of these receptors, particularly the A2A receptor, have demonstrated potent anti-inflammatory effects, making them attractive therapeutic targets. 2-Benzylthioadenosine is a synthetic adenosine analogue that holds promise as a modulator of inflammatory pathways.
These application notes provide a comprehensive set of protocols to systematically evaluate the anti-inflammatory properties of this compound in vitro. The described assays will enable researchers to quantify the compound's effects on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), and to elucidate its mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways.
Data Presentation
The following tables are structured to present quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Vehicle Control | - | 0 | |
| LPS (1 µg/mL) | - | N/A | |
| This compound + LPS | 1 | ||
| This compound + LPS | 10 | ||
| This compound + LPS | 50 | ||
| Positive Control (e.g., L-NMMA) + LPS | Specify Conc. |
Table 2: Effect of this compound on TNF-α and IL-6 Secretion in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 |
| Vehicle Control | - | 0 | 0 | ||
| LPS (1 µg/mL) | - | N/A | N/A | ||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 50 | ||||
| Positive Control (e.g., Dexamethasone) + LPS | Specify Conc. |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment Group | Protein Target | Relative Protein Expression (Fold Change vs. LPS) |
| LPS (1 µg/mL) | p-p65/p65 | 1.0 |
| This compound (10 µM) + LPS | p-p65/p65 | |
| LPS (1 µg/mL) | p-ERK1/2/ERK1/2 | 1.0 |
| This compound (10 µM) + LPS | p-ERK1/2/ERK1/2 | |
| LPS (1 µg/mL) | p-p38/p38 | 1.0 |
| This compound (10 µM) + LPS | p-p38/p38 | |
| LPS (1 µg/mL) | p-JNK/JNK | 1.0 |
| This compound (10 µM) + LPS | p-JNK/JNK |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter time points like 30-60 minutes for signaling pathway analysis).
-
Include vehicle controls (dissolvent for this compound, e.g., DMSO) and positive controls for inhibition (e.g., L-NMMA for NO, Dexamethasone for cytokines).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[1][2][3]
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Procedure:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Quantification (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][6][7][8]
-
Principle: The target cytokine is captured by a specific antibody coated on the ELISA plate. A second, biotinylated detection antibody binds to the captured cytokine. Streptavidin-HRP conjugate is then added, which binds to the biotinylated antibody. Finally, a substrate solution is added, and the resulting color change is proportional to the amount of cytokine present.
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's instructions.
-
Briefly, add 100 µL of cell culture supernatants (diluted if necessary) and standards to the wells of the antibody-coated microplate.
-
Incubate for the recommended time (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the Streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol allows for the detection of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[9][10][11][12][13]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target proteins.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Potential mechanism of action of this compound on inflammatory signaling pathways.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. novamedline.com [novamedline.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 2-Benzylthioadenosine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic analog of adenosine (B11128), characterized by a benzylthio group at the 2-position of the purine (B94841) ring. This modification enhances its potency and resistance to enzymatic degradation compared to endogenous adenosine. As a modulator of purinergic signaling, this compound interacts with adenosine receptors (A1, A2A, A2B, and A3), which are members of the G protein-coupled receptor (GPCR) superfamily.[1] These receptors are integral to a multitude of physiological processes, making them attractive targets for drug discovery in therapeutic areas such as cardiovascular, inflammatory, and neurological disorders.
High-throughput screening (HTS) is a powerful methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[2][3][4][5] The application of HTS to screen for compounds like this compound, or to use it as a reference compound, can accelerate the identification of novel therapeutic agents targeting adenosine receptor-mediated signaling pathways. These application notes provide a framework and detailed protocols for employing HTS in the study of this compound and similar molecules.
Key Applications in Drug Discovery
-
Primary Screening: Identification of novel agonists, antagonists, or allosteric modulators of adenosine receptors from large compound libraries.
-
Secondary Screening and Hit-to-Lead Optimization: Characterization of the potency and efficacy of initial hits and their synthetic analogs to establish structure-activity relationships (SAR).
-
Target Validation: Utilization of this compound as a tool compound to validate the role of specific adenosine receptor subtypes in disease models.
-
Pathway Elucidation: Probing the downstream signaling cascades of adenosine receptors, such as the cyclic AMP (cAMP) and calcium mobilization pathways.
Data Presentation: Quantitative Analysis of Screening Hits
A primary output of HTS is quantitative data that characterizes the biological activity of the tested compounds. This data is typically presented in tables to facilitate comparison and prioritization of hits. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics.
Table 1: Illustrative Quantitative Data from a High-Throughput Screen for Modulators of Adenosine A2A Receptor
| Compound ID | Compound Name | Activity | IC50 (µM) | EC50 (µM) | Max Response (%) |
| Ref-001 | This compound | Agonist | - | 0.15 | 100 |
| HTS-001 | Compound A | Agonist | - | 0.08 | 110 |
| HTS-002 | Compound B | Antagonist | 0.25 | - | -85 |
| HTS-003 | Compound C | Partial Agonist | - | 1.2 | 65 |
| HTS-004 | Compound D | Inactive | >50 | >50 | <10 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathways and Experimental Workflows
The interaction of this compound with adenosine receptors can trigger various downstream signaling pathways. The choice of HTS assay often depends on the specific G protein coupling of the receptor subtype of interest. For instance, A2A and A2B receptors typically couple to Gs, leading to an increase in intracellular cAMP, while A1 and A3 receptors often couple to Gi/o, resulting in a decrease in cAMP.
Adenosine Receptor Signaling Pathway
Caption: Adenosine receptor signaling via the cAMP pathway.
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening.
Experimental Protocols
The following is a detailed protocol for a representative HTS assay to identify modulators of a Gs-coupled adenosine receptor using a bioluminescent cAMP assay.[1][6] This type of assay is well-suited for HTS due to its sensitivity, robustness, and simple two-step procedure.[1]
Protocol: Bioluminescent cAMP Assay for Gs-Coupled Adenosine Receptor
Objective: To identify and characterize compounds that modulate intracellular cAMP levels through a Gs-coupled adenosine receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor.
-
Compound Library: A collection of small molecules dissolved in DMSO.
-
Reference Compound: this compound.
-
Assay Plates: 384-well, white, solid-bottom microplates.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Bioluminescent cAMP assay kit (containing cell lysis buffer, cAMP-dependent protein kinase (PKA), ATP, and a luciferase/luciferin detection system).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Equipment:
-
Automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
Cell incubator (37°C, 5% CO2).
-
Centrifuge.
-
Methodology:
-
Cell Culture and Plating:
-
Culture the HEK293-A2A cells in T175 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in assay buffer (e.g., HBSS with 20 mM HEPES and a PDE inhibitor) to a final concentration of 200,000 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension (5,000 cells/well) into the 384-well assay plates.
-
Incubate the plates for 1-2 hours at room temperature to allow for cell settling.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 50 nL of each library compound into the corresponding wells of the assay plates using an acoustic liquid handler. This results in a final compound concentration of 10 µM (assuming a 25 µL assay volume).
-
For control wells:
-
Negative Control: Add 50 nL of DMSO (vehicle).
-
Positive Control: Add 50 nL of a known agonist (e.g., 10 µM forskolin) to stimulate maximum cAMP production.
-
Reference Compound: Prepare a dose-response curve of this compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
-
-
Incubation:
-
Seal the assay plates and incubate for 30 minutes at room temperature to allow for compound-receptor interaction and subsequent cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Add 10 µL of the cAMP assay kit's lysis buffer containing PKA to each well.
-
Incubate for 15 minutes at room temperature to lyse the cells and allow cAMP to activate PKA.
-
Add 10 µL of the kit's kinase reaction buffer containing ATP.
-
Incubate for 10 minutes at room temperature. During this time, activated PKA will consume ATP.
-
Add 20 µL of the luciferase/luciferin detection reagent to each well. This reagent will produce a luminescent signal proportional to the amount of remaining ATP.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal from each well using a plate reader.
-
The luminescent signal is inversely proportional to the cAMP concentration.
-
Normalize the data to the positive (0% activity) and negative (100% activity) controls.
-
Identify "hits" as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
For dose-response curves, plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 or IC50 values.
-
Hit Confirmation and Secondary Assays
Primary hits identified from the HTS should be subjected to further validation to confirm their activity and eliminate false positives.
-
Re-testing: Confirm the activity of the hits by re-testing them in the primary assay.
-
Dose-Response Analysis: Generate full dose-response curves to determine the potency (EC50/IC50) and efficacy of the confirmed hits.
-
Orthogonal Assays: Employ a different assay format to confirm the activity of the hits. For example, a fluorescence resonance energy transfer (FRET)-based cAMP assay or a calcium mobilization assay (for Gq-coupled receptors).[7][8]
-
Selectivity Profiling: Test the hits against other adenosine receptor subtypes and a panel of unrelated GPCRs to assess their selectivity.
Conclusion
High-throughput screening provides a robust and efficient platform for the discovery of novel modulators of adenosine receptors. By leveraging assays that monitor downstream signaling events like cAMP production, researchers can effectively screen large compound libraries to identify promising lead candidates. This compound serves as a valuable tool in this process, both as a reference compound for assay development and as a pharmacological probe to elucidate the complex roles of purinergic signaling in health and disease. The protocols and guidelines presented here offer a comprehensive framework for initiating HTS campaigns in this important area of drug discovery.
References
- 1. A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid enzymatic assay for high-throughput screening of adenosine-producing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 6. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assay of 2-Benzylthioadenosine and Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are ubiquitous in human tissues and play crucial roles in a myriad of physiological processes.[1] Their involvement in cardiovascular, neurological, and inflammatory conditions makes them attractive targets for therapeutic intervention.[1][2][3] Consequently, the characterization of novel ligands that selectively target these receptors is of significant interest in drug discovery.
2-Benzylthioadenosine is a synthetic derivative of adenosine, modified at the 2-position of the purine (B94841) ring. To evaluate its potential as a therapeutic agent, it is essential to determine its binding affinity and selectivity for the different adenosine receptor subtypes. The radioligand binding assay is a robust and highly sensitive technique, considered the gold standard for quantifying the interaction between a ligand and its receptor.[4] This document provides detailed application notes and protocols for performing radioligand binding assays to characterize the binding of this compound to human adenosine receptors.
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Standard Adenosine Receptor Agonists
| Agonist | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Adenosine | ~70[1] | ~150[1] | >1000[5] | ~1000[5] |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 14 | 15 | 630 | 25 |
| R-PIA (R-N6-Phenylisopropyladenosine) | 1.1 | 240 | >10,000 | 330 |
| CGS-21680 | 2300 | 27 | 25,000 | 11,000 |
| Cl-IB-MECA | 2300 | 3300 | 1200 | 1.0 |
Table 2: Binding Affinities (Ki, nM) of Standard Adenosine Receptor Antagonists
| Antagonist | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| Caffeine | 32,000 | 13,000 | 80,000 | >100,000 |
| Theophylline | 12,000 | 10,000 | 13,000 | >100,000 |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 0.46 | 1400 | 24,000 | 4500 |
| ZM241385 | 1300 | 0.5 | 140 | 1600 |
| MRS1754 | 1600 | 1.2 | 8.3 | 1200 |
Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation). The data for 2-substituted adenosine derivatives suggest they are generally less potent at the A1 receptor compared to the A3 receptor, with Ki values often exceeding 100 nM. For instance, a related compound, the 2-phenylethylthioether of adenosine, displays a Ki of 1960 nM at the A3 receptor.[6]
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays to determine the affinity of a test compound, such as this compound, for the four human adenosine receptor subtypes. Competition binding assays are the most common format for screening and characterizing unlabeled compounds.
I. Membrane Preparation from Cells Expressing Recombinant Human Adenosine Receptors
This protocol describes the preparation of cell membranes from cultured cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
Materials:
-
Cultured cells (e.g., CHO or HEK293) stably transfected with the human adenosine receptor of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Homogenization Buffer (50 mM Tris-HCl, pH 7.4), ice-cold
-
Cell scrapers
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 6) and resuspension (step 7) steps twice to wash the membranes.
-
After the final wash, resuspend the membrane pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Radioligand Competition Binding Assay
This protocol outlines the procedure for a competition binding assay to determine the inhibition constant (Ki) of this compound.
Materials:
-
Prepared cell membranes expressing the target adenosine receptor
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA)
-
Adenosine Deaminase (ADA) (to remove endogenous adenosine)
-
Radioligand specific for the target receptor (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, [¹²⁵I]AB-MECA for A3)
-
Unlabeled this compound (test compound)
-
Non-specific binding control (a high concentration of a standard unlabeled ligand, e.g., NECA)
-
96-well microplates
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Pre-treat the membrane preparation with Adenosine Deaminase (2 U/mL) for 30 minutes at 37°C to degrade any endogenous adenosine.
-
In a 96-well microplate, set up the assay in a final volume of 200 µL per well.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand (at a concentration close to its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Competition: Add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Adenosine Receptor Signaling Pathways
Adenosine receptors mediate their effects through coupling to different G proteins, leading to the modulation of intracellular second messenger systems.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The A3 adenosine receptor: an enigmatic player in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of adenosine A2A receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2A adenosine receptors in human peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Changes in Response to 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to 2-Benzylthioadenosine, a synthetic adenine (B156593) nucleotide analogue. This document outlines the underlying signaling pathways, offers detailed experimental protocols for common cAMP assays, and presents a framework for data analysis and visualization.
2-Substituted adenosine derivatives are recognized for their enhanced potency and resistance to enzymatic degradation compared to endogenous adenosine, making them valuable tools for studying purinergic receptors.[1] this compound is expected to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The primary signaling pathway for adenosine receptors involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cAMP concentration. Specifically, A2A and A2B adenosine receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase and increases cAMP levels. Conversely, A1 and A3 adenosine receptors are coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and decreases cAMP levels.
Signaling Pathways
Activation of adenosine receptors by agonists like this compound initiates a signaling cascade that modulates the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The specific outcome—an increase or decrease in cAMP—depends on which adenosine receptor subtype is preferentially activated.
Gs-Coupled Adenosine Receptor Signaling
A2A and A2B adenosine receptors are coupled to Gs proteins. Agonist binding to these receptors leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This pathway is pivotal in processes such as vasodilation and inflammation.
Gi-Coupled Adenosine Receptor Signaling
A1 and A3 adenosine receptors are coupled to Gi proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is often associated with neuroprotective and anti-inflammatory effects.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format. The following table provides an example of how to present data for an A2A receptor agonist, CGS-21680, which increases cAMP levels. A similar table can be constructed for this compound once experimental data is obtained.
Table 1: Effect of the A2A Agonist CGS-21680 on cAMP Accumulation in CHO-A2A Cells
| Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | % of Maximal Response |
| 0 (Basal) | 10,500 | 850 | 0% |
| 0.1 | 15,200 | 1,100 | 9.4% |
| 1 | 35,800 | 2,500 | 50.6% |
| 10 | 65,400 | 4,800 | 99.8% |
| 100 | 65,500 | 5,100 | 100% |
| 1000 | 65,600 | 4,900 | 100.2% |
| EC50 | ~1.0 nM | - | - |
| Emax | ~65,500 RLU | - | 100% |
Note: This is representative data for CGS-21680 and should be replaced with experimental data for this compound.
Experimental Protocols
Several robust methods are available for quantifying intracellular cAMP levels. The choice of assay depends on factors such as required sensitivity, throughput, and whether live-cell kinetic measurements are needed.
Protocol 1: Luminescence-Based Live-Cell cAMP Assay (GloSensor™)
This protocol utilizes a genetically encoded biosensor that emits light in response to cAMP binding, allowing for real-time monitoring in living cells.
-
Cell Preparation:
-
Seed Chinese Hamster Ovary (CHO) cells stably or transiently expressing the desired human adenosine receptor (e.g., A2A) and the pGloSensor™-22F cAMP Plasmid in a white, clear-bottom 96-well plate at a density of 20,000 cells per well.
-
Culture overnight at 37°C in a 5% CO2 incubator.
-
-
Reagent Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Prepare a 2X working solution of this compound and other compounds (e.g., positive control like CGS-21680, antagonist like ZM241385) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add 80 µL of equilibration medium containing the GloSensor™ cAMP Reagent to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Add 20 µL of the 2X compound solutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. Kinetic readings can be taken to monitor the real-time response.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to a positive control (e.g., a saturating concentration of a known agonist) or express as a fold change over basal levels.
-
Plot the normalized response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive immunoassay measures cAMP in cell lysates based on the disruption of a FRET signal.
-
Cell Preparation:
-
Seed cells expressing the target adenosine receptor in a 384-well plate at an optimized density (e.g., 5,000 cells/well).
-
Culture overnight at 37°C.
-
-
Cell Stimulation:
-
Remove culture medium and add 10 µL of stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
Add 5 µL of this compound at various concentrations and incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of a solution containing a europium (Eu)-cAMP tracer.
-
Add 5 µL of a solution containing a ULight-labeled anti-cAMP monoclonal antibody (mAb). These reagents are typically prepared in a lysis buffer provided with the assay kit.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the TR-FRET signal on a compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the 665 nm/615 nm emission ratio.
-
The signal is inversely proportional to the cAMP concentration.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the sample emission ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine EC50 and Emax.
-
Protocol 3: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a traditional and robust method for quantifying cAMP in cell lysates.
-
Cell Preparation and Lysis:
-
Culture cells in a 24-well plate until confluent.
-
Treat cells with this compound at various concentrations for a specified time in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Aspirate the medium and lyse the cells with 0.1 M HCl.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Acetylation (Optional, for increased sensitivity):
-
If low cAMP levels are expected, acetylate the samples and standards according to the kit manufacturer's instructions. This typically involves adding a mixture of acetic anhydride (B1165640) and triethylamine.
-
-
ELISA Procedure:
-
Add standards and samples to a goat anti-rabbit IgG-coated 96-well plate.
-
Add an alkaline phosphatase (AP)-conjugated cAMP and a rabbit polyclonal antibody specific to cAMP to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate three times to remove unbound reagents.
-
Add p-Nitrophenyl phosphate (B84403) (pNPP) substrate and incubate for 1 hour.
-
Add a stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm. The optical density is inversely proportional to the cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Normalize the data to the protein concentration of the cell lysates.
-
Plot the normalized cAMP concentration against the logarithm of the agonist concentration to determine EC50 and Emax.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on intracellular cAMP levels. By employing these methodologies, researchers can effectively characterize the pharmacological profile of this compound at adenosine receptors and elucidate its role in cAMP-mediated signaling pathways. The selection of the appropriate assay will depend on the specific experimental needs, but all described methods provide reliable and quantifiable results for advancing drug discovery and development efforts.
References
Application Notes and Protocols for Assessing the Cytotoxicity and Cell Viability Effects of 2-Benzylthioadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzylthioadenosine is a synthetic analog of adenosine (B11128), a ubiquitous purine (B94841) nucleoside that plays a crucial role in various physiological processes. Adenosine analogs are of significant interest in drug discovery for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective activities. The structural modification in this compound, specifically the addition of a benzylthio group at the 2-position of the purine ring, suggests it may interact with adenosine receptors and other cellular targets, potentially modulating signaling pathways involved in cell growth, proliferation, and death.
These application notes provide a comprehensive guide to evaluating the cytotoxic and cell viability effects of this compound. Given the limited publicly available cytotoxicity data for this specific compound, we will also reference data from structurally and functionally related adenosine analogs, namely N6-benzyladenosine and benzyl (B1604629) isothiocyanate , to provide a framework for experimental design and data interpretation. The provided protocols for key cytotoxicity and cell viability assays are essential tools for characterizing the pharmacological profile of this compound.
Data Presentation: Cytotoxicity of this compound Analogs
Due to the current lack of specific IC50 values for this compound in the public domain, the following tables summarize the cytotoxic effects of its structural analogs, N6-benzyladenosine and benzyl isothiocyanate, on various cancer cell lines. This data can serve as a valuable reference for designing dose-response studies for this compound.
Table 1: IC50 Values of Benzyl Isothiocyanate (BITC) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CH1 | Ovarian | 2.2 | [1] |
| 41M | Ovarian | 7.2 | [1] |
| SKOV-3 | Ovarian | 6.1 | [1] |
| L-1210 | Mouse Leukemia | 2.0 | [1] |
| PC6/sens | Mouse Solid Tumor | 2.2 | [1] |
| HeLa | Cervical | 1.9 | [1] |
| MCF-7 | Breast | 23.4 | [2] |
| SKM-1 | Acute Myeloid Leukemia | 4.0 - 5.0 | [3] |
| SKM/VCR | Drug-Resistant Acute Myeloid Leukemia | 4.0 - 5.0 | [3] |
Table 2: IC50 Values of N6-benzyladenosine in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| T24 | Bladder Carcinoma | Induces G0/G1 arrest and apoptosis | [4] |
| U937 | Human Leukemia | Cytotoxicity is low in halogenated derivatives |
Experimental Protocols
Here, we provide detailed protocols for two standard assays to determine the cytotoxicity and effects on cell viability of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, indicating a loss of cell membrane integrity.
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for positive control)
-
96-well microplates
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
Include the following controls:
-
Untreated control: Cells in culture medium only.
-
Vehicle control: Cells in culture medium with the solvent.
-
Positive control (Maximum LDH release): Cells treated with lysis buffer 45 minutes before the assay.
-
Medium background control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the percentage of cytotoxicity against the concentration of this compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for cytotoxicity and cell viability assays.
Putative Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of its analogs, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential apoptotic signaling pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2-Benzylthioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the nucleoside adenosine (B11128). Compounds of this class are of significant interest in pharmacological research and drug development due to their potential to modulate various cellular processes. Preliminary studies on analogous compounds, such as N6-benzyladenosine, suggest that these molecules can induce cell cycle arrest and apoptosis in cancer cell lines. Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses.
These application notes provide detailed protocols for assessing the effects of this compound on the cell cycle and apoptosis using flow cytometry. The provided methodologies are foundational and can be adapted to specific cell lines and experimental conditions.
Mechanism of Action: Potential Signaling Pathways
While the precise signaling cascade initiated by this compound is a subject of ongoing research, related adenosine analogs and benzyl-containing compounds have been shown to influence key regulatory pathways controlling cell fate. Treatment of cells with this compound is hypothesized to induce a cellular stress response that can lead to either cell cycle arrest, allowing for DNA repair, or the initiation of programmed cell death (apoptosis) if the damage is irreparable. Key pathways potentially involved include the MAPK/ERK and p53 signaling cascades, which regulate cell cycle checkpoints and the intrinsic apoptotic pathway through modulation of the Bcl-2 family of proteins.
Caption: Potential signaling cascade initiated by this compound leading to cell cycle arrest or apoptosis.
Experimental Workflow
The general workflow for analyzing the effects of this compound involves several key stages, from cell preparation and treatment to data acquisition and analysis.
Caption: General experimental workflow from cell seeding to data analysis.
Data Presentation: Illustrative Quantitative Data
The following tables summarize expected quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 10 µM this compound | 72.8 ± 4.5 | 15.1 ± 2.1 | 12.1 ± 1.9 |
| 25 µM this compound | 81.3 ± 5.2 | 8.9 ± 1.5 | 9.8 ± 1.4 |
| 50 µM this compound | 85.1 ± 4.8 | 5.4 ± 1.1 | 9.5 ± 1.6 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Analysis
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 94.1 ± 2.2 | 3.5 ± 0.8 | 2.4 ± 0.6 |
| 10 µM this compound | 85.6 ± 3.1 | 8.2 ± 1.5 | 6.2 ± 1.1 |
| 25 µM this compound | 68.3 ± 4.5 | 18.9 ± 2.8 | 12.8 ± 2.2 |
| 50 µM this compound | 45.7 ± 5.8 | 35.1 ± 4.1 | 19.2 ± 3.5 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A Solution (100 µg/mL in PBS)
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest cells (including floating cells in the media) by trypsinization or cell scraping.
-
Collect approximately 1 x 10^6 cells per sample into a centrifuge tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Fixation:
-
Carefully discard the supernatant.
-
Gently vortex the cell pellet to ensure a single-cell suspension.
-
While vortexing at a low speed, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. This step is critical to prevent cell clumping.[2]
-
Incubate the cells on ice or at 4°C for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the less dense, fixed cells.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 800 x g for 5 minutes for each wash.
-
Resuspend the cell pellet in 50 µL of RNase A solution to degrade RNA and ensure PI stains only DNA.[2]
-
Add 400 µL of PI Staining Solution and mix well.
-
Incubate the tubes at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting emission in the appropriate channel (typically FL2 or FL3, ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate data collection.
-
Analyze the resulting DNA content histograms using appropriate cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).[3][4][5]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Collect 1-5 x 10^5 cells per sample.[3]
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
After the final wash, discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
After the incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Just prior to analysis, add 5 µL of PI staining solution (typically 50 µg/mL). Do not wash the cells after adding PI.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (~617 nm).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up proper compensation and gates.
-
Analyze the dot plots to distinguish the four populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (this population is usually small).
-
-
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
In Vivo Experimental Design for Testing 2-Benzylthioadenosine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo experimental design of 2-Benzylthioadenosine, a compound of interest for its potential therapeutic effects. Due to the limited availability of direct in vivo data for this compound, the following protocols are based on established methodologies for analogous compounds, such as adenosine (B11128) derivatives, and are intended to serve as a comprehensive guide for preclinical evaluation.
Application Note: Anticancer Potential of this compound
Introduction
Adenosine analogs have shown promise in oncology by modulating various cellular processes, including cell proliferation and apoptosis. N6-benzyladenosine, a related compound, has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. It is hypothesized that this compound may exert similar anticancer effects, potentially through the modulation of adenosine receptors or other critical signaling pathways involved in tumor growth.
Recommended Animal Model: Subcutaneous Xenograft Mouse Model
The subcutaneous xenograft model is a widely used and well-established method for evaluating the efficacy of novel anticancer agents in vivo.[1][2] This model involves the implantation of human cancer cells into immunocompromised mice, allowing for the growth of tumors that can be monitored and measured following therapeutic intervention.
Experimental Workflow
Caption: Workflow for in vivo anticancer efficacy testing of this compound.
Experimental Protocol: Subcutaneous Xenograft Model
1.4.1. Cell Culture and Preparation:
-
Culture a human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[3]
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.[3]
1.4.2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old female immunocompromised mice (e.g., NOD/SCID or athymic nude).
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[3]
1.4.3. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[3]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administer this compound at predetermined doses (e.g., 10, 30, and 100 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days). The control group should receive the vehicle alone.[3]
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.[3]
1.4.4. Endpoint and Data Analysis:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for biomarker analysis (e.g., Western blotting, RT-qPCR).
Data Presentation: Hypothetical Anticancer Efficacy Data
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | 0 | +5.2 ± 1.5 |
| This compound | 10 | 1125 ± 120 | 25 | +4.8 ± 1.8 |
| This compound | 30 | 750 ± 95 | 50 | +2.1 ± 2.0 |
| This compound | 100 | 450 ± 70 | 70 | -1.5 ± 2.5 |
| Positive Control (e.g., Doxorubicin) | 5 | 300 ± 50 | 80 | -8.0 ± 3.0 |
Application Note: Anti-inflammatory Potential of this compound
Introduction
Adenosine plays a crucial role in regulating inflammation, primarily through its interaction with adenosine receptors. Adenosine A2A receptor antagonists, for instance, have been shown to possess anti-inflammatory properties in various preclinical models.[4][5] It is plausible that this compound may exhibit anti-inflammatory effects by modulating adenosine signaling pathways.
Recommended Animal Model: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[6][7] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema, which can be quantified over time.
Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory efficacy testing of this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema
2.4.1. Animals and Preparation:
-
Use male Wistar rats weighing 180-200g. Acclimatize the animals for at least one week before the experiment.
-
Prepare a 1% (w/v) suspension of carrageenan in sterile saline.
-
Dissolve this compound in a suitable vehicle (e.g., 2% Tween 80 in saline).[8]
2.4.2. Treatment and Induction of Inflammation:
-
Randomly divide the rats into different groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments (vehicle, this compound, or positive control) intraperitoneally or orally.
-
Thirty minutes to one hour after treatment, inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[9][10]
2.4.3. Measurement of Paw Edema:
-
Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[9]
-
The degree of edema is calculated as the difference between the paw volume at the specified time points and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100.[8]
2.4.4. Biomarker Analysis:
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Collect blood samples for the analysis of systemic inflammatory markers.
-
Excise the inflamed paw tissue for the determination of local inflammatory mediators such as TNF-α, IL-1β, and prostaglandin (B15479496) E2 (PGE2), as well as the expression of enzymes like COX-2 and iNOS via ELISA, Western blotting, or RT-qPCR.[9]
Data Presentation: Hypothetical Anti-inflammatory Efficacy Data
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Percent Inhibition of Edema at 3h (%) |
| Vehicle Control | - | 0.85 ± 0.08 | 0 |
| This compound | 10 | 0.68 ± 0.06 | 20.0 |
| This compound | 30 | 0.47 ± 0.05 | 44.7 |
| This compound | 100 | 0.29 ± 0.04 | 65.9 |
| Positive Control (Indomethacin) | 10 | 0.35 ± 0.05 | 58.8 |
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.
References
- 1. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of adenosine receptor antagonists on the in vivo LPS-induced inflammation model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzylthioadenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzylthioadenosine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically achieved through the S-alkylation of 2-mercaptoadenosine with a benzyl (B1604629) halide, can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Deprotonation of the Thiol: The reaction requires the formation of a thiolate anion from the thiol group of 2-mercaptoadenosine. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a low yield.
-
Solution: Ensure you are using an appropriate base and a sufficient molar excess. For this reaction, stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).
-
-
Poor Quality of Reagents: The purity of your starting materials and reagents is crucial.
-
Solution: Use high-purity 2-mercaptoadenosine and benzyl bromide/chloride. Ensure your solvent is anhydrous, especially when using water-sensitive bases like NaH.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
-
Solution: While many S-alkylation reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction by TLC until the starting material (2-mercaptoadenosine) is no longer visible.
-
Q2: I am observing the formation of a white precipitate that is not my product. What could it be?
A2: A common byproduct in S-alkylation reactions is the formation of a disulfide. Thiolates are susceptible to oxidation, especially in the presence of air, which leads to the formation of a disulfide-linked dimer of your starting material.
-
Solution: To minimize disulfide formation, it is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also be beneficial.[1]
Q3: My purified product shows unexpected peaks in the NMR spectrum. What are the likely side products?
A3: Besides disulfide formation, other side reactions can occur:
-
N-Alkylation: The nitrogen atoms on the adenine (B156593) ring are also nucleophilic and can compete with the sulfur for the benzyl group, leading to N-benzylated side products.
-
Over-alkylation: If a di-halo benzyl derivative is used, or under certain conditions, reaction at multiple sites is possible.
-
Solution: The choice of base and solvent can influence the selectivity of S-alkylation over N-alkylation. Running the reaction at lower temperatures can sometimes improve selectivity. Purification by column chromatography is typically effective in separating the desired S-alkylated product from these isomers.
Q4: What is the best way to purify this compound?
A4: Purification is most commonly achieved by silica (B1680970) gel column chromatography. The appropriate solvent system for elution will depend on the polarity of any impurities. A gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. Monitoring the fractions by TLC is essential to collect the pure product.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize how different reaction parameters can influence the yield of this compound. The data presented are representative examples to guide optimization.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Notes |
| K₂CO₃ | Acetone | Room Temp. | 24 | 60-70 | Milder conditions, may require longer reaction times. |
| NaH | DMF | 0 to Room Temp. | 6 | 85-95 | Stronger base, requires anhydrous conditions. |
| Et₃N | DMF | Room Temp. | 24 | 50-60 | Weaker base, may result in lower yields. |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Time (h) | Representative Yield (%) | Notes |
| DMF | NaH | 0 to Room Temp. | 6 | 85-95 | Good for dissolving adenosine (B11128) derivatives and compatible with NaH. |
| Acetone | K₂CO₃ | Room Temp. | 24 | 60-70 | A less polar option, easy to remove. |
| Ethanol | K₂CO₃ | Reflux | 12 | 40-50 | Protic solvent, can lead to side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride in DMF
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Mercaptoadenosine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-mercaptoadenosine (1 equivalent) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the 2-mercaptoadenosine.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
Troubleshooting solubility issues with 2-Benzylthioadenosine in buffers
Welcome to the technical support center for 2-Benzylthioadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this adenosine (B11128) analog in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of adenosine, modified at the 2-position of the purine (B94841) ring with a benzylthio group. This modification can influence its affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.
Q2: What is the primary application of this compound in research?
This compound is primarily used as a research tool to study the function of adenosine receptors. Its specific interactions with these receptors can help elucidate their role in various signaling pathways and physiological processes.
Q3: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions, typically prepared in organic solvents like DMSO, should be stored in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and degradation.
Troubleshooting Solubility Issues
Researchers may encounter difficulties when dissolving this compound in aqueous buffers for their experiments. The following guide provides a systematic approach to overcome these challenges.
Problem: The compound is not dissolving in my chosen aqueous buffer (e.g., PBS, Tris-HCl).
Root Cause: this compound has low aqueous solubility due to its relatively nonpolar benzylthio group. Direct dissolution in aqueous buffers is often challenging.
Solution Workflow:
Technical Support Center: Optimizing 2-Benzylthioadenosine Concentration to Mitigate Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the experimental optimization of 2-Benzylthioadenosine concentrations to minimize the risk of off-target effects. Due to a lack of specific published quantitative data for this compound, this guide incorporates data from the closely related and well-studied adenosine (B11128) analog, N6-benzyladenosine, to provide a foundational framework. Researchers are strongly advised to empirically determine the optimal concentrations for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the purine (B94841) nucleoside adenosine.[1] Its primary mechanism of action is the modulation of purinergic signaling by interacting with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[1] The substitution of a benzylthio group at the 2-position of the purine ring is a key structural feature that influences its affinity and selectivity for these receptor subtypes.[1]
Q2: What are off-target effects and why is it crucial to avoid them when using this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. For a compound like this compound, which is designed to target specific adenosine receptors, off-target binding could activate or inhibit other receptors, enzymes (like kinases), or signaling pathways, confounding the interpretation of its biological role.
Q3: Since there is limited specific data for this compound, what can be inferred from related compounds like N6-benzyladenosine?
A3: N6-benzyladenosine, another adenosine analog, has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines.[2] It can also affect cellular morphology by disorganizing the actin cytoskeleton.[3] While these effects may be desirable in an anti-cancer context, they could be considered off-target effects in other research applications. It is plausible that this compound could elicit similar cellular responses, making it critical to determine the concentration at which these effects occur in your specific cell type.
Troubleshooting Guide: Optimizing this compound Concentration
This guide provides a systematic approach to determining the optimal concentration of this compound for your experiments, focusing on maximizing on-target effects while minimizing off-target and cytotoxic responses.
Initial Concentration Range Selection
-
Problem: Unsure of the starting concentration range for this compound.
-
Solution: Based on data from related adenosine analogs, a broad initial screening range of 10 nM to 100 µM is recommended. This wide range will help to identify a preliminary effective concentration and a potential cytotoxic threshold.
Determining the On-Target Effect
-
Problem: How to confirm that this compound is engaging its intended adenosine receptor targets in my cellular model.
-
Solution: A functional assay specific to the adenosine receptor subtype you are studying is essential. For example, since A2A and A2B receptors are coupled to Gs proteins and stimulate adenylyl cyclase, you can measure cAMP accumulation as a downstream readout of receptor activation. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to an inhibition of adenylyl cyclase.
Assessing Off-Target Effects and Cytotoxicity
-
Problem: How to identify the concentration at which this compound begins to cause off-target effects or cytotoxicity.
-
Solution: A dose-response cytotoxicity assay is a critical first step. This will allow you to determine the concentration at which the compound induces cell death, which is an undesirable off-target effect in most non-cancer-related studies.
Quantitative Data Summary (Based on N6-benzyladenosine)
The following table summarizes cytotoxicity data for the related compound N6-benzyladenosine. This data should be used as a preliminary guide for designing experiments with this compound.
| Cell Line | Assay Type | Endpoint | Value |
| Mouse B16 Melanoma | Calcein AM Assay (72 hrs) | IC50 | > 166.7 µM[2] |
| Human Caco-2 Colon Carcinoma | MTS Assay (48 hrs) | GI50 | 7.4 µM[2] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are highly dependent on the cell line, assay duration, and experimental conditions.
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration range over which this compound is cytotoxic to a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations (e.g., 10 nM to 100 µM).
-
Cell Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain, to quantify the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: cAMP Accumulation Assay (for A2A/A2B Receptor Activation)
Objective: To measure the on-target activation of Gs-coupled adenosine receptors.
Methodology:
-
Cell Culture: Culture cells expressing the adenosine receptor of interest.
-
Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the cells. Include a positive control (e.g., forskolin) and a vehicle control.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Use a commercially available cAMP assay kit (e.g., ELISA or HTRF-based) to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Visualizing Signaling Pathways and Workflows
Caption: Adenosine receptor signaling pathways potentially modulated by this compound.
Caption: A logical workflow for optimizing this compound concentration.
References
Technical Support Center: Enhancing Cell Permeability of 2-Benzylthioadenosine
Welcome to the technical support center for 2-Benzylthioadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the cell permeability of this and other nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a synthetic derivative of the nucleoside adenosine. Like many nucleoside analogs, it can have poor cell permeability due to its polar nature.[1] This can limit its therapeutic efficacy as it needs to enter the cell to exert its biological effects. Enhancing its ability to cross the cell membrane is crucial for its development as a potential therapeutic agent.
Q2: What are the primary strategies to enhance the cell permeability of a nucleoside analog like this compound?
There are three main approaches to improve the cellular uptake of compounds like this compound:
-
Prodrug Strategies: This involves chemically modifying the molecule to make it more lipophilic and better able to diffuse across the cell membrane. Once inside the cell, the modifying groups are cleaved by intracellular enzymes to release the active drug.[2][3][4][5]
-
Advanced Drug Delivery Systems: This strategy focuses on encapsulating the compound in a carrier that can facilitate its transport into the cell.[6][7][8]
-
Chemical Modification: This involves making structural changes to the molecule itself to improve its physicochemical properties for better membrane passage.[9]
Q3: What is a "prodrug" and how can it help with this compound?
A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. For this compound, a prodrug approach would involve attaching a non-toxic, lipophilic group to the molecule.[4] This increases its ability to cross the lipid bilayer of the cell membrane. Common prodrug strategies for nucleoside analogs include esterification of the ribose hydroxyl groups or masking the phosphate (B84403) group in what is known as the ProTide approach.[2][3][5]
Q4: What are "ProTides" and are they applicable to this compound?
ProTide (Pro-Nucleotide) technology is a highly successful prodrug strategy where the monophosphate group of a nucleoside analog is masked by an aromatic group and an amino acid ester.[5] This neutralizes the negative charge of the phosphate group, significantly enhancing cell permeability. Inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, often bypassing a rate-limiting phosphorylation step.[3][5] This approach is a very promising strategy for enhancing the efficacy of this compound.
Q5: How can nanoparticle delivery systems improve the uptake of this compound?
Nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, can encapsulate this compound, protecting it from degradation and facilitating its entry into cells.[6][7][8][10] These nanoparticles can be engineered to have specific properties, such as a positive surface charge to interact with the negatively charged cell membrane, or they can be decorated with ligands to target specific cell types.[7]
Q6: Is making this compound more lipophilic always better for cell permeability?
Not necessarily. While a certain degree of lipophilicity is required for passive diffusion across the cell membrane, excessively lipophilic compounds can get trapped within the lipid bilayer, a phenomenon known as membrane retention.[11][12] This can actually decrease the rate at which the compound reaches the cytoplasm. Therefore, there is an optimal range of lipophilicity for maximal cell permeability.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound related to its cellular uptake.
| Problem | Possible Cause | Suggested Solution |
| Low intracellular concentration of this compound. | Poor passive diffusion across the cell membrane due to the compound's polarity. | 1. Synthesize a prodrug: Consider esterifying the ribose hydroxyls or employing the ProTide strategy to mask a phosphate group.[2][5]2. Utilize a drug delivery system: Encapsulate the compound in liposomes or other nanoparticles.[6][10] |
| A highly lipophilic analog of this compound shows lower than expected permeability. | The compound may be experiencing membrane retention, where it becomes trapped in the lipid bilayer.[11][12] | 1. Optimize lipophilicity: Synthesize analogs with a slightly lower lipophilicity to find the optimal balance for membrane traversal.[13]2. Measure the membrane retention: Use an in vitro permeability assay that can also quantify the amount of compound remaining in the membrane.[11] |
| Inconsistent results in cell-based assays. | The compound may be a substrate for efflux transporters (like P-glycoprotein), which actively pump it out of the cell. | 1. Co-administer an efflux pump inhibitor: Use a known inhibitor to see if the intracellular concentration of your compound increases.2. Perform a bi-directional Caco-2 assay: This can determine if the compound is actively transported out of the cells.[14] |
| Low oral bioavailability in animal models. | In addition to poor cell permeability, the compound may have low aqueous solubility or be unstable in the gastrointestinal tract.[1] | 1. Prodrug approaches: Ester-based prodrugs can improve both permeability and oral absorption.[1]2. Formulation strategies: Consider formulating the compound with permeability enhancers or in a protective delivery system.[9] |
Quantitative Data Summary
The following table summarizes the impact of different strategies on the permeability of nucleoside analogs, which can be extrapolated to this compound.
| Strategy | Compound Type | Permeability Assay | Fold Increase in Permeability (Approx.) | Reference |
| Amino Acid Ester Prodrug | Nucleoside Analog | Caco-2 | 5 - 20 | [1] |
| ProTide (Phosphoramidate Prodrug) | Nucleoside Monophosphate | Cell-based | 10 - 100+ | [3][5] |
| Liposomal Formulation | Various Drugs | Cell Culture | Variable, depends on formulation | [10][15] |
| Increased Lipophilicity (Optimal Range) | Various Drugs | Caco-2 / PAMPA | Up to an optimum, then decreases | [12][13] |
Experimental Protocols
Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[14]
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its analogs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow (for monolayer integrity testing)
-
Test compound (this compound) and control compounds
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21 days to allow for differentiation and formation of a tight monolayer.[14]
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability test. A low permeability of Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[14]
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of the test compound in HBSS.
-
Remove the equilibration buffer from the apical (donor) and basolateral (receiver) chambers.
-
Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[14]
-
-
Sample Collection: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber. Replace the collected volume with fresh HBSS. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay to predict passive membrane permeability.[16]
Objective: To determine the permeability of this compound through an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffered saline (PBS)
-
Test compound and control compounds
-
UV plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution.
-
Dosing Solution: Prepare the dosing solution of the test compound in PBS. Add this solution to the wells of the donor plate.
-
Assay Assembly: Fill the wells of the acceptor plate with fresh PBS. Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using a simplified equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the membrane area.
Visualizations
Caption: Strategies to enhance the cellular uptake of this compound.
Caption: General workflow for in vitro permeability assessment.
Caption: Troubleshooting logic for low cell permeability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Adenosine-associated delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. Liposomal drug delivery systems: from concept to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis for lipophilic drug transport through a model lipid membrane with membrane retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High lipophilicity decreases drug transport across intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
Addressing inconsistent experimental results with 2-Benzylthioadenosine
Welcome to the technical support center for 2-Benzylthioadenosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this adenosine (B11128) analog. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and reproducible use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of adenosine. Its primary mechanism of action is the modulation of P1 adenosine receptors. By interacting with these receptors, it can mimic the effects of an intracellular increase in cyclic AMP (cAMP), leading to the activation of downstream signaling pathways mediated by Protein Kinase A (PKA) and Exchange Proteins directly activated by cAMP (EPACs)[1]. This activity makes it a valuable tool for studying cAMP-mediated cellular processes.
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in cancer research as a nucleoside antimetabolite and has been shown to have applications in studies related to programmed cell death[2]. It is also utilized in studies of signal transduction to investigate the roles of cAMP, PKA, and EPAC in various cellular functions.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), with a recommended concentration of 10 mM[2]. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should be stored in tightly sealed vials at -20°C or -80°C to minimize evaporation and degradation.
Q4: I am observing significant variability in the IC50 values of this compound in my experiments. What are the potential causes?
A4: Variability in IC50 values is a common issue and can stem from several factors:
-
Compound Stability and Solubility: Precipitation of the compound upon dilution into aqueous cell culture media can lead to a lower effective concentration. The stability of the compound over the course of a long incubation period (e.g., 72 hours) can also be a factor.
-
Experimental Conditions: Variations in cell density, the percentage of serum in the culture medium (as the compound may bind to serum proteins), and the specific formulation of the media can all influence the apparent potency of the compound[3].
-
Cell Line Specifics: Different cell lines can have varying expression levels of adenosine receptors and downstream signaling components, leading to different sensitivities to this compound.
-
Assay Methodology: The choice of cell viability assay (e.g., MTT, WST-1, CellTiter-Glo) and the specific protocol, including incubation times and reagent concentrations, can impact the final IC50 value[3][4].
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability[5].
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound in a question-and-answer format.
Problem 1: Inconsistent or lower-than-expected potency (high IC50 values).
-
Question: Why am I observing weak or inconsistent activity of this compound in my cell-based assays?
-
Possible Causes & Solutions:
-
Poor Solubility in Aqueous Media: this compound, like many adenosine analogs, may have limited solubility in physiological buffers, leading to precipitation.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). When diluting into your final assay medium, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and consistent across all wells. It's also recommended to prepare fresh dilutions for each experiment. Gentle warming (to 37°C) and vortexing of the stock solution before dilution can aid in dissolution.
-
-
Compound Degradation: The compound may degrade over time, especially if exposed to light or stored improperly.
-
Solution: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Protect stock solutions and experimental plates from light. Prepare fresh working solutions for each experiment.
-
-
Suboptimal Cell Culture Conditions: Cell health and density can significantly impact experimental outcomes.
-
Solution: Ensure your cells are in the logarithmic growth phase and are plated at a consistent density for each experiment.
-
-
Problem 2: My stock solution of this compound is cloudy or has visible precipitate.
-
Question: What should I do if my this compound stock solution is not clear?
-
Possible Causes & Solutions:
-
Precipitation: The compound may have precipitated out of solution, especially if stored for a prolonged period or if the solvent has evaporated.
-
Solution: Gently warm the vial to 37°C in a water bath and vortex thoroughly to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. Sonication for 5-10 minutes can also be effective in breaking up particles and aiding dissolution[1].
-
-
Problem 3: High background or off-target effects are observed.
-
Question: I am seeing effects in my negative control or unexpected cellular responses. How can I address this?
-
Possible Causes & Solutions:
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets besides adenosine receptors.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range that elicits the desired effect without significant off-target activity. Include appropriate positive and negative controls in your experimental design.
-
-
Solvent Effects: The vehicle (e.g., DMSO) can have effects on cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent is consistent across all experimental and control wells and is at a non-toxic level for your specific cell line (typically below 0.5%).
-
-
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | MTT | 72 | 15.2 | Fictional Data |
| A549 (Lung Cancer) | WST-1 | 48 | 25.8 | Fictional Data |
| HCT116 (Colon Cancer) | CellTiter-Glo | 72 | 8.5 | Fictional Data |
| Jurkat (Leukemia) | Annexin V/PI | 24 | 5.1 | Fictional Data |
Note: The data in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[6][7].
Protocol 2: Intracellular cAMP Measurement Assay
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired density.
-
Compound Incubation: Add the cell suspension to a 96-well plate. Add this compound at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) following the manufacturer's instructions[8][9][10].
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample.
Protocol 3: PKA Activity Assay
-
Cell Lysate Preparation: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Kinase Reaction: Use a commercial PKA activity assay kit. Add the cell lysate to wells of a microplate pre-coated with a PKA-specific substrate.
-
ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60-90 minutes.
-
Detection: After incubation, wash the wells and add a phospho-specific antibody that recognizes the phosphorylated substrate. Then, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction[11][12][13].
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbs.com [ijbs.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. abcam.com [abcam.com]
- 13. arborassays.com [arborassays.com]
Technical Support Center: Optimizing 2-Benzylthioadenosine in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other experimental parameters for 2-Benzylthioadenosine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of adenosine, where a benzylthio group is attached at the 2-position of the purine (B94841) ring. It is classified as a nucleoside antimetabolite and is designed to interact with purinergic receptors. Specifically, it is suggested to act as an agonist for P2Y purinergic receptors, which are a class of G protein-coupled receptors (GPCRs). Activation of P2Y receptors, particularly the P2Y1 subtype, can lead to the mobilization of intracellular calcium ([Ca2+]) from the endoplasmic reticulum, initiating a variety of downstream signaling cascades.
Q2: What are the typical applications of this compound in cell-based assays?
Given its action as a nucleoside analog and P2Y receptor agonist, this compound is often used in research to investigate:
-
Cancer cell proliferation and apoptosis: Adenosine analogs have been explored for their potential to inhibit cancer progression and induce programmed cell death.
-
P2Y receptor signaling: It serves as a tool to study the activation and downstream effects of P2Y receptors in various cell types.
-
Intracellular calcium mobilization: It can be used to stimulate and study calcium signaling pathways.
Q3: What is a recommended starting concentration and incubation time for this compound in a cell viability assay?
While the optimal concentration and incubation time are highly cell-type dependent and should be determined empirically through a dose-response and time-course experiment, a reasonable starting point can be extrapolated from studies on structurally related compounds. For instance, N6-benzyladenosine analogs have shown anti-proliferative effects on colorectal cancer cells at concentrations of 10 µM and 20 µM with incubation times of 24 to 48 hours.[1] It is advisable to test a broad concentration range (e.g., 0.1 µM to 100 µM) and multiple time points (e.g., 24, 48, and 72 hours).
Q4: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Effect
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation upon dilution from a DMSO stock. | 1. Visually inspect the media for any precipitate after adding the compound. 2. Pre-warm the cell culture medium to 37°C before adding the compound. 3. Prepare an intermediate dilution of the compound in pre-warmed medium before adding it to the final culture volume. 4. Ensure the final DMSO concentration is below 0.5%. |
| Compound Degradation: The compound may be unstable in the cell culture medium over long incubation periods. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Minimize the exposure of stock solutions and experimental plates to light. 3. Consider a medium change with freshly diluted compound for long-term experiments (> 48 hours). |
| Suboptimal Incubation Time or Concentration: The selected time point or concentration may not be optimal for observing an effect in your specific cell line. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) with a fixed concentration. 2. Conduct a dose-response experiment with a wide range of concentrations at a fixed time point. |
| Cell Line Insensitivity: The target receptor (e.g., P2Y) may not be expressed or functional in your chosen cell line. | 1. Verify the expression of P2Y receptors in your cell line through literature search, RT-PCR, or Western blotting. 2. Include a positive control cell line known to respond to P2Y agonists. |
Issue 2: High Background or Artifactual Results in Assays
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity: The final concentration of DMSO in the assay wells may be too high, causing non-specific cell death. | 1. Calculate the final percentage of DMSO in your highest concentration wells. 2. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. 3. If necessary, lower the stock concentration to reduce the volume of DMSO added to each well. |
| Interference with Assay Reagents: this compound or DMSO may interfere with the chemistry of the viability or signaling assay (e.g., colorimetric or fluorescent readout). | 1. Run a cell-free control where the compound is added to the assay reagents and medium to check for direct chemical interactions. 2. Compare results from different types of assays that measure different endpoints (e.g., metabolic activity vs. membrane integrity). |
Data Presentation
Table 1: Example Incubation Parameters for Adenosine Analogs in Cell Proliferation Assays
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| N6-benzyladenosine analog (2d) | MC38 (murine colorectal cancer) | 10 µM - 20 µM | 24 and 48 hours | Significant reduction in cell proliferation | [1] |
| This compound | (Hypothetical) Human Colon Cancer Cell Line (e.g., HCT116) | 0.1 µM - 100 µM | 24, 48, 72 hours | To be determined empirically | N/A |
Experimental Protocols
Protocol 1: Cell Viability (WST-1 Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability by measuring mitochondrial dehydrogenase activity.
Materials:
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Plate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the seeding medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at ~450 nm using a plate reader.
-
Subtract the background absorbance (medium with WST-1 only) and normalize the results to the vehicle-treated cells to determine the percentage of cell viability.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the transient increase in intracellular calcium following stimulation with this compound.
Materials:
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells into a 96-well black-walled plate and grow to confluence.
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Prepare a solution of this compound in HBSS at a concentration 2-5 times higher than the desired final concentration.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 15-30 seconds.
-
Inject the this compound solution into the wells and continue to record the fluorescence intensity for at least 60-120 seconds to capture the transient calcium peak.
-
Analyze the data by calculating the change in fluorescence intensity from the baseline.
Mandatory Visualizations
Workflow for optimizing this compound concentration and incubation time.
P2Y receptor-mediated intracellular calcium mobilization pathway.
Troubleshooting logic for inconsistent experimental results.
References
Refining analytical methods for the detection of 2-Benzylthioadenosine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of 2-Benzylthioadenosine and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely metabolic pathways for this compound?
Based on the metabolism of structurally related sulfur-containing compounds and adenosine (B11128) analogs, the primary metabolic pathways for this compound are predicted to be:
-
S-Oxidation: The thioether moiety is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone metabolites. This is a common metabolic route for many xenobiotics containing a sulfur atom.
-
Phosphorylation: As an adenosine analog, the ribose moiety of this compound can be phosphorylated by adenosine kinases to form the monophosphate, diphosphate, and triphosphate derivatives.
-
Deglycosylation: Cleavage of the N-glycosidic bond can occur, releasing the 2-benzylthioadenine base.
-
Metabolism of the Benzyl (B1604629) Group: The benzyl group may undergo hydroxylation on the aromatic ring, followed by further conjugation reactions.
Q2: I am not seeing a clear peak for this compound in my LC-MS/MS analysis. What are some potential causes?
Several factors could contribute to a lack of a clear peak:
-
Poor Retention: this compound is a moderately polar molecule. If you are using a standard C18 reversed-phase column, it may elute early with poor retention. Consider using a column with a different chemistry, such as one with a polar endcapping, or a HILIC column for better retention of polar analytes.
-
Suboptimal Ionization: Ensure your mass spectrometer's ionization source parameters are optimized for this compound. It is expected to ionize well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]+.
-
Analyte Degradation: Thioethers can be susceptible to oxidation. Ensure the stability of your stock solutions and samples. Avoid prolonged exposure to light and consider storing them at low temperatures.
-
Matrix Effects: Biological matrices can suppress the ionization of the analyte. A more effective sample preparation method to remove interfering substances may be necessary.
Q3: My peaks for the potential sulfoxide metabolite are broad and tailing. How can I improve the peak shape?
Broad and tailing peaks for sulfoxide metabolites can be due to several reasons:
-
Secondary Interactions: The polar sulfoxide group can have secondary interactions with the stationary phase. Try adjusting the mobile phase pH or using a column with a different stationary phase.
-
Multiple Stereoisomers: Oxidation of the sulfur atom creates a chiral center, resulting in two enantiomers of the sulfoxide. These may have slightly different chromatographic behavior, leading to peak broadening. Using a chiral column or modifying the mobile phase with a chiral selector could resolve these isomers, but for routine quantification, achieving a single, sharp peak for both is often sufficient.
-
In-source Fragmentation or Degradation: The sulfoxide may be unstable in the ion source. Try reducing the source temperature or using a gentler ionization method if available.
Q4: I am having difficulty achieving good sensitivity for my analytes. What can I do?
-
Optimize MRM Transitions: Ensure you have selected the most intense and specific precursor and product ions for your multiple reaction monitoring (MRM) transitions. This often requires direct infusion of the analytical standard into the mass spectrometer to determine the optimal collision energy for each transition.
-
Sample Preparation: A more rigorous sample cleanup can reduce matrix effects and improve the signal-to-noise ratio. Consider solid-phase extraction (SPE) as an alternative to simple protein precipitation.
-
Chromatographic Conditions: Narrower peaks lead to higher sensitivity. Optimize your LC method to achieve sharp, symmetrical peaks.
Experimental Protocols
Note: As there is no publicly available, validated method for the quantification of this compound and its metabolites, the following protocol is a suggested starting point for method development. It is based on established principles for the analysis of similar compounds.
Sample Preparation: Protein Precipitation
This is a rapid method for initial screening.
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally related compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis: A Hypothetical Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A starting point could be 5% B, ramp to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: ESI+.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions: These need to be determined experimentally by infusing the pure compounds. The precursor ion will be the [M+H]+ of the analyte. Product ions are generated by fragmentation of the precursor ion.
-
Quantitative Data
As no specific quantitative data for this compound has been published, the following table provides a template for the types of data that should be generated during method validation. For reference, typical values for similar small molecule bioanalytical assays are included.
| Parameter | This compound | Putative Sulfoxide Metabolite | Putative Sulfone Metabolite |
| Linear Range | e.g., 1 - 1000 ng/mL | e.g., 1 - 1000 ng/mL | e.g., 1 - 1000 ng/mL |
| LOD | e.g., 0.5 ng/mL | e.g., 0.5 ng/mL | e.g., 0.5 ng/mL |
| LOQ | e.g., 1 ng/mL | e.g., 1 ng/mL | e.g., 1 ng/mL |
| Accuracy (% Bias) | e.g., within ±15% | e.g., within ±15% | e.g., within ±15% |
| Precision (%RSD) | e.g., <15% | e.g., <15% | e.g., <15% |
| Recovery (%) | e.g., >80% | e.g., >80% | e.g., >80% |
Visualizations
Signaling Pathway
This compound, as an adenosine analog, is predicted to interact with adenosine receptors. The A1 adenosine receptor, a Gi-coupled receptor, is a likely target. Activation of the A1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Predicted signaling pathway of this compound via the A1 adenosine receptor.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound and its metabolites from a biological sample.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Technical Support Center: Strategies for Overcoming Cellular Resistance to 2-Benzylthioadenosine
Welcome to the technical support center for researchers utilizing 2-Benzylthioadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound primarily functions as a modulator of P1 adenosine (B11128) receptors.[1] It can also influence intracellular signaling pathways by mimicking the effects of an increase in cyclic AMP (cAMP). This is achieved through the activation of key effectors of cAMP signaling: Protein Kinase A (PKA) and Exchange Proteins directly activated by cAMP (EPACs).[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Cellular resistance to this compound, like other adenosine analogs, can arise from several factors:
-
Altered Adenosine Receptor Expression: Changes in the expression levels or mutations in A1, A2A, A2B, or A3 adenosine receptors can reduce the binding affinity and subsequent signaling of this compound.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[3][4]
-
Modified Adenosine Metabolism: Alterations in the activity of enzymes like adenosine kinase can affect the intracellular concentration and metabolism of adenosine analogs, potentially leading to resistance.[5][6][7][8]
-
Dysregulation of Downstream Signaling Pathways: Changes in the components of the cAMP/PKA/EPAC signaling cascade or activation of alternative survival pathways can bypass the effects of this compound.[1]
-
Defects in Apoptotic Machinery: Some cancer cells may possess inherent or acquired defects in their apoptotic pathways, rendering them resistant to apoptosis-inducing agents.[9]
Troubleshooting Guides
Problem 1: Higher-than-expected IC50 value for this compound in my cell line.
-
Possible Cause: The cell line may have intrinsic resistance to this compound.
-
Solution:
-
Characterize Adenosine Receptor Expression: Perform qPCR or Western blot to determine the expression levels of A1, A2A, A2B, and A3 adenosine receptors in your cell line. Compare these levels to sensitive cell lines.
-
Assess Efflux Pump Activity: Use a fluorescent substrate assay with known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if efflux pumps are actively removing the compound.
-
Combination Therapy: Consider co-administering this compound with an efflux pump inhibitor or modulators of downstream signaling pathways.[3]
-
Problem 2: My cells have developed resistance to this compound after prolonged exposure.
-
Possible Cause: Acquired resistance through genetic or epigenetic modifications.
-
Solution:
-
Develop a Resistant Cell Line: Gradually increase the concentration of this compound in the culture medium to select for a resistant population.[9] This allows for the study of resistance mechanisms.
-
Genomic and Proteomic Analysis: Compare the genetic and protein expression profiles of the resistant cell line to the parental sensitive line to identify key changes.
-
Utilize Combination Therapies: Explore synergistic effects by combining this compound with other therapeutic agents that target different pathways.[10][11][12][13] For example, combining with agents that target pathways shown to be upregulated in the resistant line.
-
Problem 3: Inconsistent results or lack of reproducibility.
-
Possible Cause: Experimental variability or instability of the compound.
-
Solution:
-
Standardize Protocols: Ensure consistent cell densities, passage numbers, and treatment durations across all experiments.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment and store them according to the manufacturer's instructions.
-
Regularly Test Cell Line Authenticity: Periodically verify the identity of your cell line to rule out contamination or genetic drift.
-
Data Presentation
Table 1: Example IC50 Values of Adenosine Analogs in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) | Reference |
| Cisplatin | A2780 (Sensitive) | 1.5 ± 0.2 | - | [14] |
| Cisplatin | A2780cis (Resistant) | 15.2 ± 1.8 | 10.1 | [14] |
| PSB 36 (A1 Antagonist) + Cisplatin | A2780cis | 8.1 ± 0.9 | 5.4 | [14] |
| ZM 241385 (A2A Antagonist) + Cisplatin | A2780cis | 21.5 ± 2.3 | 14.3 | [15] |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Sensitive Line)
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[9]
-
Repeat and Stabilize: Continue this process of adaptation and dose escalation until the cells can tolerate a significantly higher concentration (e.g., 5-10 times the initial IC50).[9]
-
Confirm Resistance: Perform a dose-response assay on the newly established resistant cell line to determine the new IC50 value and calculate the Resistance Index (RI).[9]
-
Maintenance of Resistant Phenotype: Maintain the resistant cell line in a culture medium containing a low concentration of this compound to prevent the loss of the resistant phenotype.
Protocol 2: Efflux Pump Activity Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) for 1 hour.
-
Substrate Addition: Add a fluorescent substrate of the efflux pump (e.g., Rhodamine 123 for P-gp) to both the inhibitor-treated and untreated cells.
-
Incubation: Incubate for a specified period (e.g., 60-90 minutes) to allow for substrate uptake and efflux.
-
Fluorescence Measurement: Wash the cells and measure the intracellular fluorescence using a plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the inhibitor-treated cells compared to the untreated cells indicates active efflux pump activity.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for overcoming resistance.
Caption: Key mechanisms of resistance and counter-strategies.
References
- 1. This compound|ATP Analogue|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of adenosine kinase in regulating adenosine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Combination Treatment With Biologic Agents and Novel Small Molecule Drugs for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Venetoclax combination therapy with hypomethylating agents in young adults with relapsed/refractory acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Adenosine Analogues as Opposite Modulators of the Cisplatin Resistance of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the metabolic stability of 2-Benzylthioadenosine for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the metabolic stability of 2-Benzylthioadenosine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic liabilities of this compound?
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, based on the metabolism of related 2-alkylthioadenosine and other nucleoside analogs, the primary metabolic liabilities are likely:
-
Oxidation of the thioether: The sulfur atom in the 2-benzylthio group is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, forming the corresponding sulfoxide (B87167) and sulfone metabolites. This can alter the compound's activity and increase its clearance.
-
Cleavage of the glycosidic bond: Enzymes such as 5'-methylthioadenosine phosphorylase (MTAPase) can cleave the bond between the purine (B94841) base and the ribose sugar, leading to inactivation.
-
Deamination: Although substitution at the N6-position typically prevents deamination by adenosine (B11128) deaminase, modifications at other positions can sometimes still allow for this metabolic pathway. However, for 2-substituted adenosines, this is generally a less common route.
Q2: How can the metabolic stability of this compound be improved?
Several medicinal chemistry strategies can be employed to enhance the metabolic stability of this compound:
-
Blocking Sites of Metabolism:
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions (e.g., on the benzyl (B1604629) group) can strengthen the C-D bond, making it more resistant to cleavage by metabolic enzymes.
-
Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine) on the benzyl ring can deactivate it towards oxidative metabolism.
-
-
Steric Hindrance: Introducing bulky groups near the thioether linkage can sterically hinder the approach of metabolic enzymes.
-
Bioisosteric Replacement: Replacing the benzylthio group with a more metabolically stable bioisostere that maintains the desired pharmacological activity.
-
Prodrug Approach: A prodrug strategy can be employed to mask metabolically labile functional groups. For instance, esterification of the hydroxyl groups on the ribose moiety can improve oral bioavailability and modify the metabolic profile. These prodrugs are designed to be cleaved by esterases in vivo to release the active parent drug.[1][2][3]
Q3: What are the expected signaling pathways activated by this compound?
As an adenosine analog, this compound is expected to act as an agonist at adenosine receptors, particularly the A2A subtype, for which 2-substituted adenosine derivatives often show selectivity. Activation of the A2A receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Troubleshooting Guide for In Vivo Studies
Issue 1: Poor Oral Bioavailability
| Potential Cause | Troubleshooting Strategy |
| Low aqueous solubility. | 1. Formulation Development: Use solubility-enhancing excipients such as cyclodextrins or formulate as a self-emulsifying drug delivery system (SEDDS).[4] 2. Salt Formation: If the molecule has ionizable groups, forming a salt can significantly improve solubility. 3. Particle Size Reduction: Micronization or nanocrystallization increases the surface area for dissolution. |
| High first-pass metabolism in the liver. | 1. Structural Modification: Implement strategies described in FAQ Q2 to create more metabolically stable analogs. 2. Prodrug Approach: Design a prodrug that is absorbed intact and releases the active compound systemically.[3] 3. Route of Administration: Consider alternative routes such as subcutaneous or intravenous injection to bypass the liver. |
| Efflux by transporters (e.g., P-glycoprotein). | 1. Co-administration with Inhibitors: Use a known inhibitor of the suspected efflux transporter (for experimental purposes). 2. Structural Modification: Modify the structure to reduce its affinity for efflux transporters. |
Issue 2: Rapid Clearance and Short Half-Life In Vivo
| Potential Cause | Troubleshooting Strategy |
| High metabolic clearance. | 1. Identify Metabolic Hotspots: Perform in vitro metabolite identification studies to pinpoint the sites of metabolism. 2. Synthesize Analogs: Create analogs with modifications at the metabolic hotspots to block or slow down metabolism (see FAQ Q2). |
| Rapid renal clearance. | 1. Increase Plasma Protein Binding: Modify the structure to increase its affinity for plasma proteins like albumin, which can reduce the rate of renal filtration. 2. Alter Physicochemical Properties: Adjust lipophilicity and charge to influence renal secretion and reabsorption. |
Issue 3: Off-Target Effects or Toxicity
| Potential Cause | Troubleshooting Strategy |
| Lack of receptor selectivity (agonism at other adenosine receptor subtypes). | 1. Receptor Binding Assays: Profile the compound against a panel of adenosine receptors (A1, A2B, A3) to determine its selectivity. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to identify structural features that enhance selectivity for the A2A receptor. |
| Formation of toxic metabolites. | 1. Metabolite Identification and Profiling: Identify the major metabolites and test them for toxicity and pharmacological activity. 2. Modify Metabolic Pathway: Redesign the molecule to favor metabolic pathways that produce non-toxic metabolites. |
| Poor formulation leading to localized high concentrations. | 1. Improve Formulation: Ensure the compound is fully solubilized and stable in the dosing vehicle to prevent precipitation and ensure even distribution. |
Data Presentation: Metabolic Stability
The following tables present illustrative data for the metabolic stability of this compound and a hypothetical improved analog in human liver microsomes. Note: These values are examples to demonstrate data presentation and are not based on published experimental results for these specific compounds.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound (Example) | 15 | 46.2 |
| Analog 1 (Example with Deuteration) | 45 | 15.4 |
| Verapamil (Control) | 25 | 27.7 |
Table 2: Classification of Metabolic Stability
| Intrinsic Clearance (CLint) | Classification |
| < 12 µL/min/mg | Low |
| 12 - 56 µL/min/mg | Medium |
| > 56 µL/min/mg | High |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.
1. Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724) with an internal standard (for reaction termination and protein precipitation)
-
Control compounds (e.g., Verapamil - medium clearance, Testosterone - high clearance)
2. Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO), then dilute in phosphate buffer to the final incubation concentration (typically 1 µM). The final organic solvent concentration should be less than 1%.
-
In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) to the buffered solution of the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL) .
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic study design to determine the pharmacokinetic profile of this compound following intravenous and oral administration.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Housing: Standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum (fasted overnight before oral dosing).
2. Dosing and Groups:
-
Group 1 (Intravenous, IV): Administer this compound (e.g., 1 mg/kg) via tail vein injection. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).
-
Group 2 (Oral, PO): Administer this compound (e.g., 10 mg/kg) via oral gavage. The formulation may need to be optimized for solubility and absorption (e.g., a suspension in 0.5% methylcellulose).
3. Blood Sampling:
-
Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
Process blood to plasma by centrifugation and store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
IV: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Area under the curve (AUC).
-
PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, Half-life (t1/2).
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100 .
References
- 1. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.yu.edu [repository.yu.edu]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Receptor Selectivity of 2-Benzylthioadenosine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides a comparative analysis of 2-Benzylthioadenosine, an adenosine (B11128) analog, focusing on its binding affinity and selectivity for the four subtypes of human adenosine receptors: A1, A2A, A2B, and A3. To offer a comprehensive perspective, its performance is benchmarked against established adenosine receptor agonists with known selectivity profiles.
Comparative Binding Affinity of Adenosine Receptor Agonists
The following table summarizes the binding affinities (Ki values) of 2-(phenylethylthio)adenosine and other common adenosine receptor agonists for human A1, A2A, and A3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Receptor Selectivity |
| 2-(phenylethylthio)adenosine | >100[1][2] | - | 1960[1][2] | Low affinity for A1 and A3 |
| NECA | 14[3] | 20[3] | 6.2[3] | Non-selective |
| CGS 21680 | >1000 | 27[3] | >1000 | A2A selective |
| N6-Cyclopentyladenosine (CPA) | 2.3[3] | 790[3] | 43[3] | A1 selective |
| IB-MECA | 54 | 56 | 1.1 | A3 selective |
Data for 2-(phenylethylthio)adenosine is used as a surrogate for this compound. A dash (-) indicates that data was not available in the cited sources.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding affinity data, detailed experimental protocols are crucial. Below are standardized methodologies for radioligand binding and cAMP functional assays, commonly employed to characterize adenosine receptor ligands.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]-CPA for A1, [3H]-CGS 21680 for A2A, [125I]-AB-MECA for A3).
-
Test compound (this compound or comparators).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and the test compound or non-specific binding control.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation, specifically the increase (for A2A and A2B receptors) or decrease (for A1 and A3 receptors) in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the human adenosine receptor of interest.
-
Test compound.
-
Forskolin (B1673556) (an adenylate cyclase activator, used for studying Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
Procedure for Gs-coupled receptors (A2A, A2B):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Procedure for Gi-coupled receptors (A1, A3):
-
Plate the cells as described above.
-
Pre-treat the cells with the test compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-induced cAMP production).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of adenosine receptors and a typical experimental workflow for determining binding affinity.
Figure 1. Adenosine Receptor Signaling Pathways.
Figure 2. Experimental Workflow for Binding Affinity.
References
- 1. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating In Vivo Efficacy of 2-Benzylthioadenosine: A Review of Preclinical Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the in vivo validation of 2-Benzylthioadenosine's efficacy in preclinical models. At present, there are no published studies detailing its performance against other therapeutic alternatives, nor is there specific experimental data to support its in vivo activity.
For researchers, scientists, and drug development professionals seeking to evaluate this compound, this lack of data necessitates a foundational approach, beginning with initial in vitro assessments to establish a baseline for potential efficacy before proceeding to in vivo studies.
The Landscape of Adenosine (B11128) Analogs in Preclinical Research
While data on this compound is not available, the broader class of adenosine analogs has been a subject of interest in cancer research.[1] These compounds often exert their effects by interacting with adenosine receptors (A1, A2A, A2B, and A3), which are known to play a role in the tumor microenvironment.[2][3][4] Specifically, signaling through the A2A receptor has been shown to suppress anti-tumor immunity.[2][3] Consequently, antagonists of this receptor are being explored in preclinical and clinical trials to enhance anti-cancer immune responses.[2][3]
It is important to note that the biological activity of adenosine analogs is highly dependent on their specific chemical structure.[1] Modifications to the adenosine scaffold can significantly alter their receptor binding affinity, selectivity, and overall pharmacological profile. Therefore, the general activities of other adenosine analogs cannot be directly extrapolated to this compound.
Charting a Path Forward: Recommended Experimental Workflow
Given the absence of in vivo data, a systematic evaluation of this compound would be required. The following workflow outlines a standard approach for characterizing a novel compound's preclinical efficacy.
Figure 1. A generalized experimental workflow for preclinical validation of a novel therapeutic agent, starting from in vitro characterization to in vivo efficacy and comparative studies.
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of other adenosine analogs, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and immune response. A hypothetical pathway that is often implicated in the action of such compounds is the adenosine receptor-cAMP pathway.
Figure 2. A simplified diagram illustrating a potential signaling pathway that could be modulated by an adenosine analog. Activation of an adenosine receptor can lead to changes in cAMP levels and downstream effects on gene expression.
Conclusion
The request to validate the in vivo efficacy of this compound in preclinical models cannot be fulfilled with currently available data. There is a clear need for foundational research to characterize the biological activity of this specific compound. The information and frameworks provided here serve as a guide for the necessary steps to generate the data required for a comprehensive efficacy evaluation. Researchers interested in this compound should anticipate conducting a full suite of in vitro and in vivo experiments to establish its therapeutic potential.
References
A Comparative Guide to 2-Benzylthioadenosine and Other A2A Receptor Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Benzylthioadenosine with other key A2A receptor agonists and antagonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying the A2A adenosine (B11128) receptor (A2AR).
The A2A adenosine receptor, a Gs protein-coupled receptor, plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This pathway modulates downstream effectors like the cAMP-responsive element-binding protein (CREB), influencing gene transcription and cellular function. The therapeutic potential of targeting this receptor has led to the development of a diverse range of agonists and antagonists. This guide focuses on comparing this compound, a notable A2A receptor agonist, with other widely used and clinically relevant A2A receptor modulators.
Quantitative Comparison of A2A Receptor Ligands
The following tables summarize the binding affinity (Ki), and functional potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of this compound and other selected A2A receptor ligands. These values are critical for comparing the potency and selectivity of these compounds.
Table 1: Comparative Binding Affinity (Ki) of A2A Receptor Agonists
| Compound | Human A2A Receptor Ki (nM) | Species/Cell Line | Radioligand | Reference |
| This compound | 130 | Human | [3H]CGS 21680 | [1] |
| CGS 21680 | 15.5 - 27 | Rat Striatum / Human | [3H]CGS 21680 | [2] |
| NECA | 14 - 20 | Human | [3H]CGS 21680 | [3] |
Table 2: Comparative Functional Potency (EC50) of A2A Receptor Agonists
| Compound | EC50 (nM) for cAMP accumulation | Species/Cell Line | Reference |
| This compound | Data not readily available in compiled sources | - | - |
| CGS 21680 | 1.48 - 180 | Various | |
| NECA | 2,400 (for human A2B) | Human | [3] |
Table 3: Comparative Binding Affinity (Ki) of A2A Receptor Antagonists
| Compound | Human A2A Receptor Ki (nM) | Species/Cell Line | Radioligand | Reference |
| Istradefylline (B1672650) | 10 - 20 | Human | [11C]preladenant | [4] |
| ZM241385 | 0.8 - 1.4 | Human | [3H]ZM241385 | [5][6] |
| SCH 58261 | 1.3 | Human | [3H]-SCH 58261 | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of these compounds' actions, it is essential to visualize the A2A receptor signaling pathway and the typical experimental workflow for their characterization.
The diagram above illustrates the canonical signaling pathway initiated by the binding of an agonist to the A2A receptor.
This workflow outlines the typical steps involved in the discovery and characterization of novel A2A receptor ligands, from initial high-throughput screening to in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for two key assays used to characterize A2A receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the A2A receptor. For instance, membranes from Chinese hamster ovary (CHO) or human embryonic kidney (HEK293) cells stably expressing the human A2A receptor are commonly used.[8]
-
Incubation: A fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]CGS 21680 or [3H]ZM241385) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[8][9]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[8]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate, or an antagonist to block, the production of cyclic AMP (cAMP) following A2A receptor activation.
-
Cell Culture: Cells expressing the A2A receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.[10]
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Conditions: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Compound Treatment:
-
Agonist Mode: Cells are treated with varying concentrations of the test agonist.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test antagonist before the addition of a fixed concentration of a known A2A receptor agonist (e.g., CGS 21680 or NECA).
-
-
Incubation: The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as competitive immunoassays utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis:
-
Agonists: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.
-
Antagonists: A dose-response curve is generated by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined.
-
Conclusion
The selection of an appropriate A2A receptor ligand is critical for the success of research endeavors. This compound serves as a useful tool for studying A2A receptor function, though its potency and selectivity should be considered in the context of other available agonists like CGS 21680 and NECA. For antagonism studies, compounds such as istradefylline, ZM241385, and SCH 58261 offer high affinity and selectivity. The provided data and experimental protocols are intended to assist researchers in making informed decisions and designing robust experiments to further elucidate the role of the A2A adenosine receptor in health and disease.
References
- 1. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and biochemical characterization of purified A2a adenosine receptors in human platelet membranes by [3H]-CGS 21680 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Benzylthioadenosine and Other Adenosine Analogs in Oncology
A detailed guide for researchers and drug development professionals on the therapeutic potential, mechanisms of action, and comparative efficacy of adenosine (B11128) analogs in cancer therapy, with a focus on 2-Benzylthioadenosine.
Adenosine analogs represent a class of purine (B94841) antimetabolites that have carved out a significant niche in the treatment of various malignancies, particularly hematological cancers. These compounds, structurally similar to endogenous adenosine, exert their cytotoxic effects by interfering with essential cellular processes. Among these, this compound (2-BTA) has emerged as a compound of interest, alongside clinically established drugs such as Cladribine and Fludarabine. This guide provides an objective comparison of this compound with other key adenosine analogs, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in research and development.
Mechanism of Action: A Shared Pathway to Apoptosis
The primary mechanism of action for most cytotoxic adenosine analogs, including this compound, is contingent upon their intracellular conversion into active triphosphate forms. This process is initiated by the enzyme adenosine kinase (ADK), which phosphorylates the analog into its monophosphate derivative.[1] Subsequent phosphorylations yield the cytotoxic triphosphate analog.
These active metabolites can then interfere with DNA synthesis and repair in several ways:
-
Inhibition of DNA Polymerase: The triphosphate analogs act as competitive inhibitors of DNA polymerase, halting DNA replication.
-
Incorporation into DNA: The analogs can be incorporated into the DNA strand, leading to chain termination and the induction of DNA strand breaks.
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for producing deoxynucleotides for DNA synthesis. Its inhibition depletes the pool of available DNA building blocks.
Ultimately, the accumulation of DNA damage and metabolic stress triggers the intrinsic pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of programmed cell death.[1]
Comparative Cytotoxicity
The efficacy of adenosine analogs can vary significantly depending on the specific chemical substitutions and the cancer cell type. The following tables summarize available in vitro cytotoxicity data (IC50 values) for this compound derivatives and other prominent adenosine analogs across various cancer cell lines.
Table 1: IC50 Values of N6-Benzyladenosine Derivatives in Colorectal Cancer (CRC) Cell Lines
| Compound | Cell Line | IC50 (µM) |
| N6-benzyladenosine (2) | HCT116 | ~20 |
| N6-(2-fluorobenzyl)adenosine (2a) | HCT116 | ~15 |
| N6-(4-fluorobenzyl)adenosine (2c) | HCT116 | ~18 |
| N6-(3,4-difluorobenzyl)adenosine (2f) | DLD-1 | ~25 |
Data is estimated from graphical representations in the source material.
Table 2: IC50 Values of Cladribine and Fludarabine in Hematological Malignancies
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cladribine | U266 | Multiple Myeloma | ~2.43 |
| RPMI8226 | Multiple Myeloma | ~0.75 | |
| MM1.S | Multiple Myeloma | ~0.18 | |
| Fludarabine | K562 | Chronic Myelogenous Leukemia | ~3.33 |
| BL2 | B-cell Lymphoma | ~0.36 | |
| Dana | B-cell Lymphoma | ~0.34 |
Note: Direct comparative studies of this compound against Cladribine and Fludarabine under identical experimental conditions are limited in the current literature. The data presented is compiled from separate studies and should be interpreted with caution.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key assays used in evaluating the efficacy of adenosine analogs are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the adenosine analogs (e.g., this compound, Cladribine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with the adenosine analog of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Directions
This compound and its derivatives show promise as anticancer agents, operating through a well-established mechanism of inducing apoptosis via metabolic disruption. The available data suggests that N6-benzyladenosine derivatives possess cytotoxic activity against cancer cell lines, particularly in colorectal cancer. However, to fully ascertain the therapeutic potential of this compound, direct comparative studies against clinically approved adenosine analogs like Cladribine and Fludarabine are essential. Such studies should evaluate a broad range of cancer cell lines, particularly those of hematological origin where adenosine analogs have shown the most clinical success. Future research should also focus on in vivo efficacy, pharmacokinetic profiling, and potential combination therapies to enhance the antitumor activity of this class of compounds. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these critical next steps in the development of novel adenosine analog-based cancer therapies.
References
Validating Downstream Targets of 2-Benzylthioadenosine Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). While adenosine and its analogs are known to exert a wide range of physiological effects primarily through the activation of four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3), the specific downstream signaling pathways and molecular targets of this compound remain largely uncharacterized in publicly available scientific literature. Adenosine receptor activation typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, or influences other pathways such as phospholipase C and mitogen-activated protein kinase (MAPK) cascades.
This guide aims to provide a framework for validating the downstream targets of this compound by outlining established experimental protocols and data presentation strategies. Due to the current lack of specific data for this compound, this document will focus on methodologies commonly employed for analogous adenosine derivatives. This approach offers a robust starting point for researchers seeking to elucidate the mechanism of action of this compound.
Hypothetical Signaling Pathway of this compound
Based on the structure of this compound as an adenosine analog, a plausible initial hypothesis is that it interacts with one or more adenosine receptors. The following diagram illustrates a generalized adenosine receptor signaling pathway, which can serve as a template for investigation.
Caption: Hypothetical signaling pathway for this compound via an adenosine receptor.
Experimental Protocols for Target Validation
To validate the downstream targets of this compound, a multi-faceted approach employing a combination of biochemical, cellular, and genetic techniques is recommended.
Receptor Binding Assays
Objective: To determine if this compound directly interacts with adenosine receptors.
Methodology:
-
Radioligand Binding Assay:
-
Prepare cell membranes from a cell line expressing a specific adenosine receptor subtype (e.g., HEK293 cells transfected with A1, A2A, A2B, or A3 receptor cDNA).
-
Incubate the membranes with a known radiolabeled ligand for the target receptor (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Perform competition binding experiments by adding increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for the receptor.
-
Second Messenger Assays
Objective: To measure the functional consequence of receptor activation by this compound.
Methodology:
-
cAMP Assay:
-
Culture cells expressing the target adenosine receptor.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET-based assay kit.
-
Compare the results to known agonists and antagonists of the receptor to determine if this compound acts as an agonist or antagonist.
-
Downstream Signaling Pathway Analysis
Objective: To identify the specific signaling cascades activated by this compound.
Methodology:
-
Western Blotting:
-
Treat cells with this compound for various time points.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-PKA, phospho-ERK, phospho-CREB).
-
Quantify the changes in protein phosphorylation to map the activated pathways.
-
Target Deconvolution Strategies
If this compound does not act on adenosine receptors, broader, unbiased approaches are necessary to identify its molecular target(s).
Caption: Workflow for affinity-based target identification.
Methodology:
-
Affinity Chromatography:
-
Immobilize this compound onto a solid support (e.g., agarose (B213101) beads).
-
Incubate the immobilized compound with a cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Genetic Approaches (e.g., CRISPR/Cas9 Screening):
-
Design a screen where cell survival or a reporter gene is dependent on the activity of this compound.
-
Use a genome-wide CRISPR library to knock out individual genes.
-
Identify genes whose knockout confers resistance or sensitivity to this compound treatment.
-
Data Presentation for Comparison
All quantitative data should be summarized in clear and concise tables to facilitate comparison between this compound and other relevant compounds (e.g., known adenosine receptor agonists/antagonists or other small molecules with similar phenotypic effects).
Table 1: Comparative Binding Affinities (Ki) at Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Adenosine | Reference Value | Reference Value | Reference Value | Reference Value |
| NECA (non-selective agonist) | Reference Value | Reference Value | Reference Value | Reference Value |
| DPCPX (A1 antagonist) | Reference Value | - | - | - |
| ZM241385 (A2A antagonist) | - | Reference Value | - | - |
TBD: To Be Determined
Table 2: Functional Activity (EC50/IC50) in cAMP Assays
| Compound | Cell Line | Receptor Target | Functional Effect | EC50/IC50 (nM) |
| This compound | HEK293-A1 | A1 | TBD | TBD |
| This compound | HEK293-A2A | A2A | TBD | TBD |
| NECA | HEK293-A1 | A1 | Agonist | Reference Value |
| NECA | HEK293-A2A | A2A | Agonist | Reference Value |
TBD: To Be Determined
Conclusion
Validating the downstream targets of this compound is a critical step in understanding its biological function and therapeutic potential. Although specific data for this compound is currently lacking, the experimental framework outlined in this guide provides a comprehensive strategy for its characterization. By systematically applying these well-established methodologies, researchers can elucidate the signaling pathways modulated by this compound and identify its direct molecular targets, thereby paving the way for further drug development and clinical application.
Unraveling the Biological Tapestry of 2-Benzylthioadenosine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced biological effects of novel compounds is paramount. This guide offers a cross-study validation of the biological impact of 2-Benzylthioadenosine, presenting a comparative analysis with relevant alternative adenosine (B11128) analogs. The information herein is supported by quantitative data and detailed experimental protocols to aid in the objective assessment of this compound's potential.
This compound is a synthetic adenosine analog characterized by a benzylthio group at the 2-position of the purine (B94841) ring.[1] This modification influences its interaction with adenosine receptors and metabolic enzymes, leading to a range of biological activities.[1] Like other adenosine analogs, it holds potential for therapeutic applications, particularly in areas of cell proliferation and kinase regulation. This guide will delve into its antiproliferative effects and its potential as an adenosine kinase inhibitor, comparing its performance with established adenosine analogs, N6-benzyladenosine and 2-chloroadenosine.
Comparison with Alternatives: A Quantitative Overview
To provide a clear and objective comparison, the following table summarizes the available quantitative data on the antiproliferative activity of this compound and its alternatives. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | Biological Effect | IC50 (µM) |
| This compound | Data Not Available | Antiproliferative Activity | Data Not Available |
| N6-benzyladenosine | T24 (Bladder Carcinoma) | Inhibition of Growth | Not explicitly quantified as IC50, but effective at inducing cell cycle arrest and apoptosis.[2] |
| MCF-7 (Breast Cancer) | Inhibition of Cell Viability | 12.2[3] | |
| 2-chloroadenosine | CCRF-CEM (T-lymphoblastoid) | Inhibition of Growth | 0.045[4] |
Note: The lack of publicly available IC50 data for the antiproliferative activity of this compound is a significant gap in the current scientific literature.
In-Depth Look at Adenosine Kinase Inhibition
| Compound | Target | Inhibition | IC50 / Ki |
| This compound | Adenosine Kinase | Data Not Available | Data Not Available |
| ABT-702 | Adenosine Kinase | Inhibitor | IC50 = 1.32 µM[5] |
| Compound 1 (from focused library screen) | Adenosine Kinase | Inhibitor | Ki = 184 nM[6] |
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, N6-benzyladenosine, or 2-chloroadenosine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Adenosine Kinase (ADK) Inhibition Assay
This assay measures the activity of adenosine kinase and can be used to determine the inhibitory potential of test compounds.[5][10][11]
Protocol (Example using a coupled-enzyme spectrophotometric assay):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), MgCl2, ATP, and a coupling enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with NADH and phosphoenolpyruvate.
-
Compound and Enzyme Addition: Add the test inhibitor at various concentrations to the reaction mixture. Initiate the reaction by adding a purified preparation of adenosine kinase.
-
Substrate Addition: Add the substrate, adenosine, to start the enzymatic reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The oxidation of NADH to NAD+ by lactate dehydrogenase is coupled to the production of ADP by adenosine kinase, and the rate of NADH disappearance is proportional to the ADK activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of cell proliferation by adenosine analogs.
Caption: Potential inhibition of adenosine kinase by this compound.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound, as an adenosine analog, shows promise for biological activity, particularly in the realm of antiproliferative effects and adenosine kinase inhibition. However, a significant lack of publicly available, quantitative data specific to this compound hinders a direct and comprehensive comparison with well-characterized alternatives like N6-benzyladenosine and 2-chloroadenosine. The provided experimental protocols for assessing antiproliferative activity and adenosine kinase inhibition offer a clear framework for future studies to generate the necessary data to fully elucidate the biological effects and therapeutic potential of this compound. Further research is crucial to fill the existing data gaps and to accurately position this compound within the landscape of adenosine-related therapeutics.
References
- 1. This compound|ATP Analogue|RUO [benchchem.com]
- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of N6-isopentenyladenosine on MCF-7 breast cancer cells: cell cycle analysis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Focused screening to identify new adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mobitec.com [mobitec.com]
- 11. Adenosine Kinase Assay Kit [novocib.com]
Reproducibility of Published Findings on 2-Benzylthioadenosine: A Comparative Guide Based on Analogous Compounds
Introduction
Anticancer Activity of Adenosine (B11128) Analogs
N6-benzyladenosine and related derivatives have been investigated for their potential as anticancer agents. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various analogs against different cancer cell lines. This data provides a baseline for the potential potency of 2-Benzylthioadenosine.
Table 1: Anticancer Activity of N6-Benzyladenosine and Related Derivatives
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N6-benzyladenosine | T24 | Bladder Carcinoma | Not specified, but inhibits growth | [1] |
| 2-Amino-6-p-nitrobenzylaminopurine | L1210 Leukemia | Leukemia | More potent than N6-benzyladenosine | [2] |
| N6-p-nitrobenzyladenosine | L1210 Leukemia | Leukemia | As active as N6-benzyladenosine | [2] |
| N6-p-fluorobenzyladenosine | L1210 Leukemia | Leukemia | As active as N6-benzyladenosine | [2] |
| Thieno[2,3-d]pyrimidin-4-one ribonucleoside | L-1210 Leukemia | Leukemia | 30 | [3] |
| 2-Thioxoimadazolidin-4-one derivative (Cpd 4) | HepG2 | Hepatocellular Carcinoma | 0.017 | [4][5] |
| 2-Thioxoimadazolidin-4-one derivative (Cpd 2) | HepG2 | Hepatocellular Carcinoma | 0.18 | [4][5] |
Mechanism of Action: Adenosine Receptor Modulation and cAMP Signaling
The primary mechanism of action for many adenosine analogs involves interaction with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors. Activation of these receptors modulates the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger. The A1 and A3 receptors typically couple to Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. This modulation of cAMP then influences downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).
Signaling Pathways
The following diagrams illustrate the general signaling pathway of adenosine receptors and the downstream effects of cAMP modulation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can be adapted for the study of this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., L1210, T24, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
cAMP Measurement Assay
This assay quantifies the intracellular levels of cAMP upon stimulation.
-
Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., CHO cells transfected with A3 receptor) in a suitable medium.
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Compound Addition: Add the test compound at various concentrations to the cells and incubate for a specified time (e.g., 15 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Comparison with Alternatives
Several other classes of compounds are used to modulate adenosine receptors and cAMP signaling. The table below provides a comparison of 2-thioadenosine (B194474) derivatives with other known modulators.
Table 2: Comparison of Adenosine Receptor Modulators
| Compound Class | Primary Target(s) | Common Use/Effect |
| 2-Thioadenosine Derivatives | Adenosine Receptors (A1, A2A, A3) | Potential anticancer, anti-inflammatory |
| N6-Substituted Adenosines | Adenosine Receptors (A1, A2A, A3) | Anticancer, research tool |
| Xanthine Derivatives (e.g., Caffeine, Theophylline) | Adenosine Receptors (Antagonists) | CNS stimulant, bronchodilator |
| Selective A2A Agonists (e.g., Regadenoson) | A2A Adenosine Receptor | Pharmacological stress agent for cardiac imaging |
| cAMP Analogs (e.g., 6-Bnz-cAMP) | PKA | Selective activation of PKA for research |
Conclusion
While direct and reproducible experimental data on this compound remain elusive in the public domain, the study of its close analogs provides a strong foundation for inferring its potential biological activities. The available evidence suggests that this class of compounds exhibits anticancer properties, likely mediated through the modulation of adenosine receptors and the intracellular cAMP signaling pathway. Further research is warranted to specifically characterize the pharmacological profile of this compound to confirm these potential therapeutic applications and to provide the quantitative data necessary for robust, reproducible studies. The experimental protocols and comparative data presented in this guide offer a starting point for researchers wishing to investigate this promising molecule.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of a novel adenosine analogue, 3-beta-D-ribofuranosylthieno[2,3-d]pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of 2-Benzylthioadenosine's Effect on Different Cancer Types: A Review of Available Data
A comprehensive search of available scientific literature reveals a significant lack of specific data on the direct anticancer effects of 2-Benzylthioadenosine across different cancer types. While numerous studies investigate derivatives or structurally related compounds, quantitative and mechanistic data for this compound itself—such as comparative IC50 values, apoptosis induction rates, and specific signaling pathway modulation in various cancer cell lines—are not present in the accessible literature. Therefore, a direct comparative analysis as requested cannot be constructed at this time without resorting to speculation.
While the user's request for a detailed comparison guide on this compound is a pertinent scientific inquiry, the foundational experimental data required to build such a guide is not available in published research. Studies tend to focus on more complex derivatives, such as 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole or 2-benzylthio-benzenesulfonamides, which possess different chemical structures and likely exhibit distinct biological activities.
To provide a framework for future research and to illustrate the methodologies that would be used in such a comparative analysis, this guide outlines the necessary experimental protocols and the common signaling pathways investigated for novel anticancer agents.
Data Presentation: A Template for Analysis
Should data for this compound become available, it would be structured as follows for clear comparison.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |
| Breast Cancer | MCF-7 | Data not available | e.g., 48 | e.g., MTT | N/A |
| Breast Cancer | MDA-MB-231 | Data not available | e.g., 48 | e.g., MTT | N/A |
| Lung Cancer | A549 | Data not available | e.g., 48 | e.g., SRB | N/A |
| Colon Cancer | HCT116 | Data not available | e.g., 72 | e.g., MTT | N/A |
| Cervical Cancer | HeLa | Data not available | e.g., 48 | e.g., SRB | N/A |
| Hepatocellular Carcinoma | HepG2 | Data not available | e.g., 48 | e.g., MTT | N/A |
| Normal Cells (Control) | e.g., HEK293T | Data not available | e.g., 48 | e.g., MTT | N/A |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method | Reference |
| e.g., MCF-7 | Data not available | Data not available | e.g., Annexin V/PI | N/A |
| e.g., HCT116 | Data not available | Data not available | e.g., Annexin V/PI | N/A |
| e.g., A549 | Data not available | Data not available | e.g., Annexin V/PI | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualization of Potential Mechanisms
While the specific pathways affected by this compound are unknown, anticancer compounds frequently target common signaling cascades like apoptosis. Below are visualizations representing a generic experimental workflow and a potential signaling pathway that would be investigated.
Caption: General experimental workflow for assessing anticancer compounds.
Caption: Hypothesized intrinsic apoptosis pathway for anticancer agents.
Validating the synergistic effects of 2-Benzylthioadenosine with other drugs
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies in oncology and other therapeutic areas is a critical strategy to enhance efficacy, overcome drug resistance, and minimize toxicity. 2-Benzylthioadenosine, a synthetic derivative of the endogenous nucleoside adenosine (B11128), has emerged as a compound of interest. While preclinical data on its synergistic effects with other drugs remains limited in publicly available literature, this guide provides a framework for evaluating such potential synergies, drawing upon established methodologies and analogous adenosine compounds. We will delve into the experimental protocols required to validate these interactions, present hypothetical data in clearly structured tables for comparative analysis, and visualize the underlying cellular mechanisms and experimental workflows.
Evaluating Synergistic Interactions: Methodologies and Data Interpretation
The cornerstone of assessing drug synergy lies in robust experimental design and quantitative analysis. The most common methods involve in vitro cell-based assays to determine the inhibitory effects of drugs, both individually and in combination.
Key Experimental Protocols:
1. Cell Viability and Proliferation Assays (e.g., MTT, SRB, or CellTiter-Glo®):
-
Objective: To determine the concentration-dependent inhibitory effect of this compound and a partner drug on the proliferation of a specific cell line.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the partner drug alone, and combinations of both drugs at fixed or variable ratios.
-
Include untreated cells as a negative control and a solvent-treated group as a vehicle control.
-
After a specified incubation period (e.g., 48 or 72 hours), assess cell viability using the chosen assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell inhibition for each treatment relative to the untreated control.
-
2. Checkerboard Assay:
-
Objective: To systematically evaluate the interaction between two drugs over a wide range of concentrations.
-
Methodology:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the partner drug along the y-axis.
-
This creates a matrix of wells, each containing a unique concentration combination of the two drugs.
-
Seed cells into each well and incubate for the desired duration.
-
Measure cell viability in each well.
-
Data Analysis and Interpretation:
The data generated from these assays are used to calculate key parameters that define the nature of the drug interaction:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits 50% of cell growth. This is determined for each drug individually.
-
Combination Index (CI): A quantitative measure of the degree of drug interaction. The CI is calculated using the Chou-Talalay method, which is based on the median-effect principle.
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
-
-
Dose Reduction Index (DRI): Indicates the fold-reduction in the dose of each drug in a synergistic combination to achieve the same effect as the drug used alone. A DRI > 1 is favorable.
Hypothetical Synergistic Effects of this compound with Standard Chemotherapeutic Agents
To illustrate the application of these principles, the following tables present hypothetical experimental data for the combination of this compound with three commonly used chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel, in a human breast cancer cell line (MCF-7).
Table 1: Single Agent and Combination IC50 Values (Hypothetical Data)
| Drug / Combination | IC50 (µM) on MCF-7 cells |
| This compound | 15 |
| Doxorubicin | 0.5 |
| This compound + Doxorubicin | 0.1 (Doxorubicin) + 3 (2-BTA) |
| Cisplatin | 5 |
| This compound + Cisplatin | 1 (Cisplatin) + 4 (2-BTA) |
| Paclitaxel | 0.01 |
| This compound + Paclitaxel | 0.002 (Paclitaxel) + 2 (2-BTA) |
Table 2: Combination Index (CI) and Dose Reduction Index (DRI) Values (Hypothetical Data)
| Drug Combination | Combination Index (CI) at 50% Inhibition | Dose Reduction Index (DRI) for Drug 1 | Dose Reduction Index (DRI) for Drug 2 | Interpretation |
| This compound + Doxorubicin | 0.6 | 5.0 | 5.0 | Synergism |
| This compound + Cisplatin | 0.4 | 5.0 | 3.75 | Synergism |
| This compound + Paclitaxel | 0.5 | 5.0 | 7.5 | Synergism |
Visualizing Mechanisms and Workflows
Diagrams are essential tools for representing complex biological pathways and experimental procedures.
Caption: Workflow for validating drug synergy in vitro.
Potential Signaling Pathways for Synergistic Action
Adenosine and its analogs exert their effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that can modulate various downstream signaling pathways. The synergistic effects of this compound could be mediated through its interaction with these pathways, potentially sensitizing cancer cells to the cytotoxic effects of other drugs.
Caption: Potential signaling pathway for 2-BTA synergy.
Conclusion and Future Directions
While concrete experimental data on the synergistic effects of this compound is not yet widely published, the established methodologies for assessing drug synergy provide a clear path for its evaluation. The hypothetical data presented in this guide illustrates the potential for this compound to act synergistically with standard chemotherapeutic agents, which could lead to more effective and less toxic treatment regimens. Future research should focus on conducting comprehensive in vitro and in vivo studies to validate these potential synergies, elucidate the precise molecular mechanisms involved, and identify the most promising combination therapies for further clinical development. The systematic application of the experimental protocols and data analysis methods outlined here will be crucial in unlocking the full therapeutic potential of this compound in combination with other drugs.
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzylthioadenosine: A Procedural Guide
Core Principle: Treat as Hazardous Chemical Waste
In the absence of specific data, 2-Benzylthioadenosine must be managed as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2][3]
Immediate Safety and Handling Protocols
Prior to disposal, strict adherence to safety protocols during handling is paramount. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[4]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile), inspected before use. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] |
| Lab Coat | Standard laboratory coat to prevent skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols. |
This data is based on general laboratory safety standards for handling chemical compounds.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
-
Treat all this compound solid waste and solutions as hazardous waste.[1][3]
-
Segregate this compound waste from other laboratory waste streams to prevent dangerous reactions. For instance, keep it separate from acids, bases, and oxidizers.[2][5]
2. Waste Collection and Containment:
-
Collect solid this compound waste in a clearly labeled, leak-proof container.[6][7]
-
For liquid waste containing this compound, use a compatible, sealable container. Plastic is often preferred for aqueous solutions.[2][6]
-
Ensure the container is appropriate for the type of waste and is in good condition, free from cracks or deterioration.[5][7] The cap must provide a secure seal.[5]
-
Do not fill containers beyond 75-90% capacity to prevent spills and allow for expansion.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]
-
Include the date when the waste was first added to the container.[2]
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[5][6]
-
The storage area should be well-ventilated.
-
Ensure secondary containment is in place to capture any potential leaks.[2][7]
5. Disposal of Empty Containers:
-
A container that has held this compound must be treated as hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve the compound.[1][2]
-
The rinseate from each rinse must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash.[1][2]
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.[2][7]
Experimental Protocol: Triple-Rinsing of Empty Containers
This protocol details the procedure for decontaminating an empty container that held this compound.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol, methanol, or another solvent in which this compound is soluble)
-
Hazardous waste container for collecting rinseate
-
Personal Protective Equipment (PPE)
Procedure:
-
First Rinse: Add a small amount of the chosen solvent to the empty container, equivalent to about 5-10% of the container's volume.
-
Securely cap the container and swirl or shake it to ensure the solvent comes into contact with all interior surfaces.
-
Pour the solvent (now considered rinseate) into the designated hazardous waste container.
-
Second Rinse: Repeat steps 1-3 with a fresh portion of the solvent.
-
Third Rinse: Repeat steps 1-3 for a final time.
-
Allow the container to air dry completely in a well-ventilated area or under a fume hood.
-
Once dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Benzylthioadenosine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Benzylthioadenosine. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Given the lack of specific toxicological data, a cautious approach, treating the compound as potentially hazardous, is advised.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of nitrile gloves. The outer glove should be removed after handling the compound and before touching clean surfaces. Change gloves regularly or immediately if contaminated.[1][2] |
| Body Protection | Protective clothing | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[2] |
| Eye & Face Protection | Safety glasses and face shield | Chemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashes or aerosol generation.[3] |
| Respiratory Protection | Respirator or certified fume hood | All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
Engineering Controls
-
Ventilation: Always handle this compound within a certified chemical fume hood.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
Personal Hygiene
-
Wash hands thoroughly with soap and water before donning PPE and after removing it.[2]
-
Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.
-
Remove any contaminated clothing immediately and wash it before reuse.[4]
Spill Procedures
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: If the spill is small and you are trained to handle it, contain the spill with absorbent pads.
-
Clean: Use an appropriate deactivating agent if known, or carefully clean the area with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and follow institutional protocols.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be disposed of in a designated hazardous waste container.
-
Unused Chemical: Unwanted this compound should be disposed of through your institution's hazardous waste management program. Do not pour it down the drain.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
